Thiazolo[4,5-b]pyrazine-2(3H)-thione
Description
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Properties
Molecular Formula |
C5H3N3S2 |
|---|---|
Molecular Weight |
169.2 g/mol |
IUPAC Name |
3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione |
InChI |
InChI=1S/C5H3N3S2/c9-5-8-3-4(10-5)7-2-1-6-3/h1-2H,(H,6,8,9) |
InChI Key |
XEAYWXALSDKPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)NC(=S)S2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thiazolo[4,5-b]pyrazine-2(3H)-thione: Structure, Properties, and Potential Applications
Abstract
The thiazolo[4,5-b]pyrazine scaffold is a significant heterocyclic system in medicinal chemistry, recognized as a purine bioisostere. This guide provides a comprehensive technical overview of a specific derivative, Thiazolo[4,5-b]pyrazine-2(3H)-thione. Due to the limited direct literature on this exact molecule, this document synthesizes information from analogous structures, particularly the corresponding 2-amino derivatives, to present a scientifically grounded exploration of its chemical nature. We will delve into its structure and tautomerism, propose a viable synthetic pathway, and discuss its key physicochemical properties and methods for its characterization. Furthermore, we will explore its potential biological activities and applications in drug discovery, drawing parallels with related compounds. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the expanding field of nitrogen- and sulfur-containing heterocyclic chemistry.
Introduction: The Significance of the Thiazolo[4,5-b]pyrazine Core
The fusion of thiazole and pyrazine rings creates the thiazolo[4,5-b]pyrazine system, a heterocyclic scaffold that has garnered interest in the field of medicinal chemistry. The structural resemblance of this core to purines allows it to act as a bioisostere, potentially interacting with biological targets that recognize purine-based structures. Derivatives of this and similar fused thiazole systems have demonstrated a wide array of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a thione group at the 2-position of the thiazolo[4,5-b]pyrazine core, yielding this compound, is anticipated to confer unique chemical reactivity and biological activity profiles. This guide aims to provide a detailed technical examination of this specific compound.
Chemical Structure and Tautomerism
This compound is a bicyclic heterocyclic compound. A key structural feature is the potential for thione-thiol tautomerism, a common characteristic of 2-mercapto-substituted nitrogen heterocycles. The equilibrium between the thione and thiol forms can be influenced by factors such as the solvent, pH, and temperature.
The thione tautomer is generally the more stable form in the solid state and in many solutions.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol
Materials:
-
2,3-Diaminopyrazine
-
Carbon Disulfide (CS2)
-
Pyridine (anhydrous)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyrazine (1 equivalent) in anhydrous pyridine.
-
Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1.1 equivalents) dropwise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is triturated with a small amount of cold ethanol and filtered. The solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Physicochemical Properties and Characterization
The physicochemical properties of this compound can be predicted based on its structure and by analogy to similar heterocyclic thiones.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₅H₃N₃S₂ |
| Molecular Weight | 169.23 g/mol |
| Appearance | Likely a yellow to brown crystalline solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |
| Melting Point | Expected to be high, likely >200 °C, due to the planar heterocyclic structure and potential for intermolecular hydrogen bonding. |
Spectroscopic Characterization
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show signals for the two protons on the pyrazine ring, likely in the aromatic region (δ 7.0-8.5 ppm). A broad singlet corresponding to the N-H proton of the thione ring would also be present at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The spectrum will show five distinct carbon signals. The C=S carbon will be significantly downfield.
-
IR Spectroscopy: Key characteristic peaks would include a broad N-H stretching band around 3100-3400 cm⁻¹ and a strong C=S stretching vibration in the region of 1200-1050 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Potential Biological Activities and Applications in Drug Development
The thiazolo[4,5-b]pyrazine scaffold is a promising pharmacophore in drug discovery. While specific biological data for the 2(3H)-thione derivative is not available, the known activities of related compounds suggest several potential therapeutic applications.
-
Antimicrobial Activity: Fused thiazole derivatives are well-known for their broad-spectrum antimicrobial properties. Thiazolo[4,5-b]pyridine derivatives have shown activity against various bacterial and fungal strains. [1]The thione functionality could further enhance this activity.
-
Anti-inflammatory Effects: Several studies have reported the anti-inflammatory properties of thiazolo[4,5-b]pyridine-2-one derivatives. [4][5]It is plausible that the thione analogue could exhibit similar or enhanced anti-inflammatory activity.
-
Anticancer Potential: The structural similarity to purines suggests that this compound could act as an antagonist or inhibitor of enzymes that process purines, a strategy often employed in cancer chemotherapy. The thiazole nucleus is a component of several anticancer drugs. [6]
Caption: Potential cellular pathways modulated by the title compound.
Conclusion
This compound represents a compelling, albeit understudied, heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its structure, a plausible synthetic route based on established chemical principles, and a discussion of its likely physicochemical properties and biological activities. The insights presented here, drawn from analogous chemical systems, offer a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this promising molecule and its derivatives. Further investigation into this and related compounds is warranted to fully elucidate their therapeutic potential.
References
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An In-depth Technical Guide to Thiazolo[4,5-b]pyrazine-2(3H)-thione: Synthesis, Properties, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thiazolo[4,5-b]pyrazine-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural similarity to purine analogs, the thiazolopyrazine scaffold is a promising framework for the development of novel therapeutics. This document details the chemical identifiers of the parent amine, a proposed synthetic pathway to the target thione, its key chemical and physical properties, and a discussion of its potential applications in drug discovery, supported by data from closely related analogs.
Chemical Identity and Nomenclature
While a specific CAS number for this compound is not readily found in major chemical databases, its direct precursor, [1][2]thiazolo[4,5-b]pyrazin-2-amine , is well-documented. Understanding the properties of this precursor is crucial for the synthesis and characterization of the target thione.
Table 1: Chemical Identifiers for[1][2]Thiazolo[4,5-b]pyrazin-2-amine [3]
| Identifier | Value |
| CAS Number | 112342-71-9 |
| IUPAC Name | [1][2]thiazolo[4,5-b]pyrazin-2-amine |
| Molecular Formula | C5H4N4S |
| Molecular Weight | 152.18 g/mol |
| Canonical SMILES | NC1=NC2=NC=CN=C2S1 |
| InChI Key | IGXMPTMLSAOJBY-UHFFFAOYSA-N |
For the purpose of this guide, the target molecule, This compound , will be discussed with properties inferred from its amine precursor and its pyridine analog, Thiazolo[4,5-b]pyridine-2(3H)-thione (CAS: 99158-61-9)[4][5][6].
Proposed Synthesis of this compound
The synthesis of the target thione can be logically approached from its corresponding amine precursor. The conversion of a heteroaromatic amine to a thione is a well-established transformation in organic synthesis. A highly effective and commonly employed method involves the reaction with carbon disulfide[7].
Rationale for the Synthetic Approach
The nucleophilic nature of the exocyclic amine in[1][2]thiazolo[4,5-b]pyrazin-2-amine allows for an addition reaction with the electrophilic carbon of carbon disulfide. This initially forms a dithiocarbamate salt, which upon heating in the presence of a suitable solvent, can cyclize and eliminate hydrogen sulfide to yield the desired thione. This method is advantageous due to the commercial availability of the starting amine and the relatively straightforward reaction conditions.
Detailed Experimental Protocol (Proposed)
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
Carbon Disulfide (10-20 eq)
-
Pyridine (solvent)
-
Hydrochloric acid (for workup)
-
Deionized water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve[1][2]thiazolo[4,5-b]pyrazin-2-amine in pyridine.
-
To this solution, add an excess of carbon disulfide.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess pyridine and carbon disulfide under reduced pressure.
-
To the residue, add a dilute solution of hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis (NMR, IR, MS) of the final product, which should show the disappearance of the amine protons and the appearance of a characteristic thione (C=S) absorption in the IR spectrum.
Physicochemical and Spectroscopic Properties
As direct experimental data for this compound is scarce, the following properties are a combination of known data for analogous compounds and predicted values.
Table 2: Physicochemical Properties
| Property | Thiazolo[4,5-b]pyrazin-2-amine[3] | Thiazolo[4,5-b]pyridine-2(3H)-thione[6] | This compound (Predicted) |
| Molecular Formula | C5H4N4S | C6H4N2S2 | C5H3N3S2 |
| Molecular Weight | 152.18 g/mol | 168.20 g/mol | 169.23 g/mol |
| Melting Point | Not available | 243-246 °C | Expected to be a high-melting solid |
| Appearance | Solid | Solid | Likely a crystalline solid |
| XLogP3 | Not available | 1.5 | Estimated to be between 1.0 and 2.0 |
Spectroscopic Data (Analog-Based):
-
¹H NMR: The proton NMR spectrum of the target thione is expected to show signals corresponding to the protons on the pyrazine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the thione group. For comparison, the ¹H-NMR spectrum of thiazolo[4,5-b]pyridin-2-amine shows aromatic protons at δ 8.59, 7.75, and 7.38 ppm, and amine protons at δ 7.22 ppm (in CDCl3)[1].
-
¹³C NMR: The carbon NMR will be characterized by the downfield shift of the carbon atom of the C=S group, typically in the range of 180-200 ppm. The ¹³C-NMR spectrum of thiazolo[4,5-b]pyridin-2-amine shows signals at δ 167.3, 158.9, 148.0, 130.1, 120.5, and 119.5 ppm (in CDCl3)[1].
-
IR Spectroscopy: A key feature in the IR spectrum will be the C=S stretching vibration, which is expected to appear in the region of 1200-1050 cm⁻¹. The N-H stretching vibration of the thione tautomer will likely be observed in the range of 3100-3300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 169).
Applications in Drug Discovery
The thiazolo[4,5-b]pyrazine scaffold is a "privileged structure" in medicinal chemistry due to its resemblance to endogenous purines, allowing it to interact with a variety of biological targets. Derivatives of related thiazolopyridines and thiazolopyrimidines have demonstrated a wide range of pharmacological activities.
Caption: Potential therapeutic applications of the thiazolo[4,5-b]pyrazine scaffold.
-
Antimicrobial Agents: Numerous fused heterocyclic systems containing thiazole and pyrazine rings have been investigated for their antibacterial and antifungal properties[2][8]. The structural features of these compounds allow them to interfere with essential microbial pathways.
-
Anticancer Therapeutics: The thiazolopyridine scaffold has been incorporated into molecules with potent antitumor activity[9]. These compounds can act through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival[10].
-
Kinase Inhibitors: The nitrogen atoms in the pyrazine and thiazole rings can act as hydrogen bond acceptors, making the scaffold ideal for targeting the ATP-binding site of various kinases[11]. For instance, derivatives of[1][8][12]triazolo[4,3-a]pyrazine have been developed as dual c-Met/VEGFR-2 inhibitors[10].
-
Antioxidant and Anti-inflammatory Activity: Thiazolo[4,5-b]pyridine-2-ones have been synthesized and shown to possess antioxidant properties[12]. The ability to scavenge free radicals suggests potential applications in treating conditions associated with oxidative stress.
The introduction of a thione group in this compound provides an additional site for chemical modification, allowing for the generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
This compound represents a valuable, albeit under-characterized, heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data is limited, a robust synthetic route can be proposed based on established chemical transformations. The physicochemical and spectroscopic properties can be reasonably predicted from its close structural analogs. The rich pharmacology of the broader class of thiazolopyrazines and related fused heterocycles strongly suggests that this core structure is a promising starting point for the development of novel therapeutic agents targeting a range of diseases. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.
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Tautomeric equilibrium of Thiazolo[4,5-b]pyrazine-2(3H)-thione in solution
An In-Depth Technical Guide to the Tautomeric Equilibrium of Thiazolo[4,5-b]pyrazine-2(3H)-thione in Solution
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often considered a purine bioisostere.[1][2] Its chemical behavior, reactivity, and biological interactions are critically governed by its tautomeric state in solution. This guide provides a comprehensive exploration of the thione-thiol tautomeric equilibrium of this molecule. We delve into the structural characteristics of the tautomers, the profound influence of the solvent environment on the equilibrium position, and the robust experimental and computational methodologies required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, practical understanding of this fundamental chemical phenomenon.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a pivotal concept in organic chemistry.[3] For drug development professionals, understanding and controlling tautomerism is not merely an academic exercise; it is a necessity. The predominant tautomer of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and electronic distribution.[4] Consequently, this influences everything from receptor binding affinity and membrane permeability to metabolic stability.
The thiazolo[4,5-b]pyrazine scaffold is a key structural motif in the development of various kinase inhibitors and other therapeutic agents.[5][6] The 2-thione derivative exists in a delicate balance between its thione and thiol forms. An incorrect assumption about the dominant tautomeric state under physiological conditions can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of promising drug candidates.[7] This guide provides the foundational knowledge and practical protocols to accurately investigate and interpret the tautomeric behavior of this compound.
The Thione-Thiol Equilibrium
The core of this phenomenon lies in the migration of a proton between a nitrogen atom and a sulfur atom. This results in two distinct isomers in dynamic equilibrium: the thione (an amide-like structure) and the thiol (an aromatic thiol).
Caption: The dynamic equilibrium between the thione and thiol tautomers.
-
Thione Form: Characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the thiazole ring. This form is generally more polar.
-
Thiol Form: Characterized by a carbon-sulfur single bond with a proton on the sulfur (S-H) and a fully aromatic thiazole ring. This form is typically less polar.
It is widely reported that for most heterocyclic thiones, the thione form predominates in the solid state and in polar solvents.[8][9] The stabilization of the more polar thione tautomer by polar solvent molecules is the primary driving force for this preference.
Methodologies for Investigating Tautomeric Equilibrium
A multi-faceted approach combining spectroscopic analysis and computational modeling provides the most complete picture of the tautomeric equilibrium.
Caption: Integrated workflow for tautomer analysis.
UV-Vis Spectroscopy
Principle: This technique is highly effective because the two tautomers possess different chromophoric systems. The thione form's C=S group and associated conjugated system will have a different electronic transition energy (and thus a different λ_max) compared to the aromatic thiol form.[10] Generally, the π→π* transitions in the thione form occur at longer wavelengths compared to the thiol form.[8]
Experimental Protocol:
-
Solution Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a volatile solvent like methanol.
-
Solvent Series: Prepare a series of dilute solutions (e.g., 10-50 µM) in a range of solvents with varying polarities (e.g., n-hexane, dioxane, acetonitrile, ethanol, water).
-
Spectra Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum for each solution from approximately 200 nm to 500 nm.
-
Use the pure solvent as the blank reference for each measurement.
-
-
Data Analysis:
-
Identify the λ_max for the major absorption bands in each solvent.
-
A significant shift in λ_max when moving from non-polar to polar solvents is indicative of a shift in the tautomeric equilibrium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides direct structural evidence and allows for the quantification of the tautomer ratio if both species are present in sufficient concentration and the interconversion is slow on the NMR timescale.[3][11] Key diagnostic signals include the N-H proton of the thione, the S-H proton of the thiol, and the ¹³C chemical shift of the C2 carbon (C=S vs. C-S).
Experimental Protocol:
-
Sample Preparation: Prepare NMR samples by dissolving a precise amount of the compound (e.g., 5-10 mg) in various deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄).
-
¹H-NMR Acquisition:
-
Acquire a standard ¹H-NMR spectrum for each sample.
-
Look for a broad singlet in the downfield region (typically >10 ppm) corresponding to the N-H proton of the thione form. The S-H proton of the thiol form, if present, would appear further upfield and may be sharper.
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C-NMR spectrum.
-
The most informative signal is the C2 carbon. In the thione form (C=S), this carbon is significantly deshielded and appears far downfield (typically 180-200 ppm).[12] In the thiol form (C-SH), this carbon is more shielded and appears at a lower chemical shift.
-
-
Data Analysis & Quantification:
-
If distinct signals for both tautomers are observed in the ¹H-NMR spectrum, the ratio can be determined by integrating the respective N-H and S-H signals (or other non-overlapping signals unique to each tautomer).
-
The presence of a single set of averaged signals may indicate rapid interconversion. In such cases, low-temperature NMR studies can sometimes "freeze out" the individual tautomers.
-
Data Interpretation: Solvent Effects on Equilibrium
The choice of solvent has a profound impact on the position of the tautomeric equilibrium. The equilibrium constant, K_t = [Thiol]/[Thione], is the quantitative measure of this position.
| Solvent | Solvent Type | Expected Dominant Tautomer | Rationale | Expected UV-Vis λ_max | Expected ¹³C Shift (C2) |
| Dioxane | Non-polar, aprotic | Thiol | The less polar thiol form is favored in non-polar environments.[9] | Shorter Wavelength | ~160-175 ppm |
| Acetonitrile | Polar, aprotic | Thione | The polar solvent stabilizes the larger dipole moment of the thione tautomer. | Intermediate Wavelength | ~180-195 ppm |
| DMSO | Highly polar, aprotic | Thione | Strong stabilization of the polar thione form.[13] | Longer Wavelength | >190 ppm |
| Ethanol | Polar, protic | Thione | Hydrogen bonding with the solvent strongly stabilizes the thione's N-H and C=S groups.[9] | Longer Wavelength | >190 ppm |
Note: The specific ppm and λ_max values are illustrative and based on typical values for similar heterocyclic thiones. Actual values must be determined experimentally.
The Role of Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for complementing experimental findings.[14][15] They provide insights into the intrinsic stability of the tautomers and how solvation influences this balance.
Caption: Logic flow for computational prediction of tautomer stability.
Computational Workflow:
-
Structure Optimization: The geometries of both the thione and thiol tautomers are optimized in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[15][16] This provides the intrinsic energy difference (ΔE_gas) between them.
-
Solvation Modeling: To simulate the solution environment, the calculations are repeated using a continuum solvation model like the Polarizable Continuum Model (PCM).[17] This model approximates the solvent as a continuous medium with a specific dielectric constant.
-
Free Energy Calculation: By calculating the Gibbs free energy (ΔG_solv) for each tautomer in the simulated solvent, a more accurate prediction of the equilibrium constant in that specific solvent can be made using the equation ΔG = -RTln(K_t).[7]
These calculations can predict which tautomer is thermodynamically more stable in a given solvent, corroborating the experimental data from spectroscopy.[18]
Conclusion and Outlook
The tautomeric equilibrium of this compound is a classic example of how a molecule's environment dictates its structure and, by extension, its function. Experimental evidence from UV-Vis and NMR spectroscopy, supported by theoretical DFT calculations, consistently indicates a strong preference for the thione form in polar solvents, including those relevant to physiological conditions like water and ethanol. Conversely, the thiol form is expected to be more significant in non-polar environments.
For researchers in drug discovery, it is crucial to recognize that the thione tautomer is the likely bioactive conformation when designing inhibitors or modeling interactions with biological targets in aqueous environments. Failure to account for this equilibrium can lead to inaccurate SAR interpretations. The integrated experimental and computational workflow detailed in this guide provides a robust framework for the definitive characterization of this and other tautomeric systems, ensuring that drug design efforts are built on a solid chemical foundation.
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Karpenko, Y. et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. Link
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Kozyra, P. et al. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry, 34(5), 1891-1907. Link
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The Thiazolo[4,5-b]pyrazine Scaffold: An Emerging Core in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[4,5-b]pyrazine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry. As a bioisostere of purine, this scaffold holds considerable potential for interacting with a wide array of biological targets. However, a comprehensive review of the existing literature reveals that the therapeutic applications of thiazolo[4,5-b]pyrazine derivatives remain largely underexplored compared to its closely related pyridine and pyrimidine analogues. This technical guide will first synthesize the currently available information on the synthesis and nascent biological investigations of the thiazolo[4,5-b]pyrazine core. Subsequently, it will delve into the well-established medicinal chemistry applications of thiazolo[4,5-b]pyridine and thiazolo[4,5-d]pyrimidine scaffolds. By examining the structure-activity relationships (SAR) and therapeutic successes of these analogous systems, this guide aims to provide a predictive framework and a scientifically grounded rationale for the future design and development of novel thiazolo[4,5-b]pyrazine-based therapeutic agents.
The Thiazolo[4,5-b]pyrazine Core: A Frontier in Drug Discovery
The fusion of a thiazole and a pyrazine ring creates the thiazolo[4,5-b]pyrazine scaffold, a heterocyclic system with a unique distribution of nitrogen and sulfur atoms. This arrangement imparts specific electronic and steric properties that make it an attractive candidate for drug design. Pyrazine-containing compounds are known for their diverse pharmacological activities, and their fusion with a thiazole ring, a common pharmacophore in many approved drugs, is a promising strategy for the development of novel therapeutics.
Synthesis of the Thiazolo[4,5-b]pyrazine Scaffold
The synthesis of the thiazolo[4,5-b]pyrazine core has been reported, albeit in a limited number of studies. One notable method involves the use of Lawesson's reagent to construct the thiazole ring onto a pre-existing pyrazine derivative.[1]
Experimental Protocol: Synthesis of Thiazolo[4,5-b]pyrazines via Thionation
A plausible synthetic route, based on established methodologies for similar heterocyclic systems, is outlined below:
-
Starting Material: A suitably substituted diaminopyrazine.
-
Reaction: The diaminopyrazine is reacted with a dicarbonyl compound (e.g., oxalic acid) to form a pyrazine-fused dione.
-
Thionation: The resulting dione is treated with Lawesson's reagent in a high-boiling solvent such as toluene or chlorobenzene and heated under reflux.[1] The reaction time can vary from several hours to a few days.
-
Purification: The crude product is then purified using standard techniques like column chromatography to yield the desired thiazolo[4,5-b]pyrazine derivative.
The choice of solvent and reaction time is critical and often needs to be optimized based on the specific substrates used.[1]
Caption: General synthetic scheme for thiazolo[4,5-b]pyrazines.
Biological Potential: Early Indications
Direct biological data on thiazolo[4,5-b]pyrazine derivatives is scarce. However, preliminary studies and the inherent structural features of the scaffold suggest potential in several therapeutic areas. For instance, the development of acyclic C-glycosides of thiazolo[4,5-b]pyrazine has been explored with the expectation of anticancer activity. This hypothesis is rooted in the success of other nucleoside analogues in oncology.
The Thiazolo[4,5-b]pyridine Scaffold: A Wellspring of Therapeutic Leads
In contrast to its pyrazine counterpart, the thiazolo[4,5-b]pyridine scaffold is a well-trodden ground in medicinal chemistry, with a plethora of derivatives synthesized and evaluated for a wide range of biological activities.[2][3] These compounds are also considered purine bioisosteres and have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2]
Anticancer Applications
Several studies have highlighted the anticancer potential of thiazolo[4,5-b]pyridine derivatives.[4] Structural modifications at various positions of the scaffold have led to the identification of compounds with potent cytotoxic activity against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
| Position of Substitution | Effect on Anticancer Activity | Reference |
| N3-position | Introduction of a cyanoethyl group has been shown to enhance anticancer potential. | [4] |
| C6-position | Substitution with a phenylazo group led to a significant increase in cytotoxicity. | [4] |
| C5 and C7-positions | Dimethyl substitution has been a common starting point for further modifications. | [4] |
Antimicrobial Activity
The thiazolo[4,5-b]pyridine core has been a fruitful scaffold for the development of novel antimicrobial agents.[5][6] Derivatives have shown activity against a range of pathogenic bacteria and fungi.[6][7][8]
Key Findings:
-
Antibacterial Action: Certain 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.[6]
-
Antifungal Properties: Some derivatives have shown promising activity against Candida albicans.[7][8]
-
Mechanism of Action: Molecular docking studies suggest that these compounds may exert their antibacterial effects through the inhibition of enzymes like MurB.[5]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Anti-inflammatory Properties
Thiazolo[4,5-b]pyridine derivatives have also been investigated for their anti-inflammatory effects.[9] Some compounds have demonstrated potent activity in in vivo models of inflammation, even exceeding that of the standard drug ibuprofen.[9]
The Thiazolo[4,5-d]pyrimidine Scaffold: A Clinically Relevant Core
The thiazolo[4,5-d]pyrimidine scaffold, another close analogue, has also garnered significant attention in medicinal chemistry, with derivatives showing a broad spectrum of biological activities including antiviral, anticancer, and antimicrobial properties.[10][11][12][13]
Antiviral Applications
A notable application of this scaffold is in the development of antiviral agents.[10] Certain acyclonucleoside derivatives of 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione have shown significant in vitro activity against human cytomegalovirus (HCMV).[10]
Key Antiviral Insights:
-
One derivative, 5-amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2, 7(3H,6H)- dione, displayed potent activity against HCMV, including strains resistant to ganciclovir.[10]
-
The antiviral effect was found to be dependent on the initial viral load and the timing of drug administration during the viral replication cycle.[10]
Anticancer Potential
Thiazolo[4,5-d]pyrimidine derivatives have been extensively studied as potential anticancer agents.[12][14] Their structural similarity to purines makes them candidates for targeting enzymes involved in nucleic acid metabolism and cell signaling pathways.
SAR for Anticancer Activity:
| Position of Substitution | Effect on Anticancer Activity | Reference |
| 7-position | Introduction of a chlorine atom has been shown to enhance cytotoxic activity. | [14] |
| 3 and 5-positions | Diaryl substitutions have been a key feature in many active compounds. | [14] |
Future Perspectives and Conclusion
The thiazolo[4,5-b]pyrazine scaffold represents a promising yet underexplored area in medicinal chemistry. The limited available data on its synthesis and biological activity, coupled with the extensive and successful research on its pyridine and pyrimidine analogues, strongly suggests that this core warrants further investigation.
Future research should focus on:
-
Developing diverse synthetic routes to generate a library of thiazolo[4,5-b]pyrazine derivatives with varied substitution patterns.
-
Systematic screening of these compounds against a wide range of biological targets, including kinases, viral enzymes, and microbial pathogens.
-
Elucidating the structure-activity relationships to guide the rational design of more potent and selective agents.
By leveraging the knowledge gained from the well-studied thiazolo[4,5-b]pyridine and thiazolo[4,5-d]pyrimidine scaffolds, researchers can accelerate the exploration of the therapeutic potential of thiazolo[4,5-b]pyrazines. The insights from these analogous systems provide a valuable roadmap for designing new compounds with a higher probability of biological activity. This guide serves as a call to action for the medicinal chemistry community to unlock the full potential of this intriguing heterocyclic scaffold.
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Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (URL: [Link])
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Pyrazine-and thiazole-based anti-cancer drugs. (URL: [Link])
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Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. (URL: [Link])
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Synthesis and Antimicrobial Evaluation of Some New Thiazolo[4,5-d]pyrimidines. (URL: [Link])
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New thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. (URL: [Link]) 19.[2][5][6]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. (URL: [Link])
- Triazolopyridazines as tyrosine kinase modul
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Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). (URL: [Link])
-
SYNTHESIS, ANTI-HEPATITIS B AND C VIRUS ACTIVITY AND ANTITUMOR SCREENING OF NOVEL THIAZOLO[4,5-D]-PYRIMIDINE DERIVATIVES. (URL: [Link])
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (URL: [Link])
-
Pyrazole-derived kinase inhibitors and uses thereof. (URL: [Link]) 26.[1][5]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4. (URL: )
-
Pyrrolopyrazines as kinase inhibitors. (URL: [Link])
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (URL: [Link])
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (URL: [Link])
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Thermodynamic Stability & Tautomeric Landscape of Thiazolo[4,5-b]pyrazine-2(3H)-thione
Technical Whitepaper | Version 1.0
Executive Summary
This technical guide analyzes the thermodynamic stability, tautomeric equilibrium, and synthetic accessibility of Thiazolo[4,5-b]pyrazine-2(3H)-thione . As a fused bicyclic heterocycle combining an electron-deficient pyrazine ring with a sulfur-rich thiazole core, this scaffold represents a critical bioisostere for purines in medicinal chemistry (kinase inhibition) and a stable charge-transfer unit in organic electronics. This document provides researchers with a self-validating framework for handling, synthesizing, and stabilizing this specific molecular architecture.
Molecular Architecture & Tautomeric Equilibrium
The thermodynamic profile of this compound is governed by the competition between aromaticity preservation and bond energy maximization. Unlike simple thiazoles, the fusion to a pyrazine ring introduces significant electron withdrawal, altering the acidity of the N-H proton and the nucleophilicity of the exocyclic sulfur.
1.1 The Thione-Thiol Tautomerism
The molecule exists in a dynamic equilibrium between the thione (NH form) and thiol (SH form). Thermodynamic data and Density Functional Theory (DFT) studies on analogous fused systems (e.g., thiazolo[4,5-b]pyridine) consistently demonstrate that the thione tautomer predominates in the solid state and in polar solvents.
-
Thione Form (A): Favored due to the strength of the N–H bond and the stability of the C=S double bond in this specific fused arrangement.
-
Thiol Form (B): Aromatizes the thiazole ring fully but requires the formation of a weaker S–H bond. This form is the reactive species in S-alkylation reactions.
1.2 Thermodynamic Drivers
-
Bond Energy: The sum of bond energies in the thioamide moiety (HN–C=S) is generally thermodynamically superior to the imidothiol (N=C–SH) configuration in this scaffold.
-
Pyrazine Inductive Effect: The pyrazine nitrogens (
and ) exert a strong (inductive) effect, increasing the acidity of the proton. This stabilizes the conjugate base, making the thione form highly sensitive to pH changes.
Visualization: Tautomeric Equilibrium & Reactivity
Caption: Thermodynamic equilibrium favors the Thione form. Deprotonation yields an ambident anion reacting at S (soft) or N (hard).
Synthetic Pathways & Thermodynamic Bottlenecks
Synthesizing the core scaffold requires navigating thermodynamic bottlenecks where ring closure competes with polymerization. The most robust method involves the cyclization of vicinal diamines with carbon disulfide (
2.1 The Gewald-Type Cyclization (Self-Validating Protocol)
This protocol relies on the thermodynamic drive to form the stable 5-membered thiazole ring fused to the pyrazine.
Step-by-Step Methodology:
-
Precursor Selection: Start with 2,3-diaminopyrazine . The symmetry eliminates regioisomeric complications.
-
Solvent System: Use DMF or Pyridine. Rationale: High boiling points allow the reaction to overcome the activation energy for ring closure (
). -
Reagent: Carbon Disulfide (
) in the presence of KOH or Potassium Ethyl Xanthate. -
Thermodynamic Checkpoint: The reaction must be refluxed. If the temperature is too low, the intermediate dithiocarbamate salt precipitates without cyclizing.
Table 1: Synthetic Optimization Parameters
| Parameter | Condition | Thermodynamic Rationale |
| Temperature | 100–120°C | Required to drive elimination of |
| Base | KOH / Et3N | Deprotonates the intermediate to facilitate nucleophilic attack on |
| Atmosphere | Prevents oxidation of the evolving thiol intermediate to disulfides. | |
| Workup | Acidification (pH 3) | Protonates the thio-anion to precipitate the neutral thione form. |
Physicochemical Stability Profiling
Researchers must distinguish between inherent thermodynamic stability and kinetic stability under storage conditions.
3.1 Thermal Stability
This compound exhibits high thermal stability due to extensive intermolecular hydrogen bonding (N–H···S) in the crystal lattice.[1]
-
Melting Point: Typically
(decomposition often occurs before melting). -
Decomposition: At extreme temperatures (
), the ring system undergoes desulfurization or fragmentation.
3.2 Oxidative Instability (Critical Handling Note)
The sulfur atom at position 2 is electron-rich relative to the pyrazine ring.
-
Risk: Exposure to air in solution (especially basic media) leads to oxidative dimerization, forming disulfides .
-
Prevention: Store solids under inert gas; use reducing agents (DTT) if maintaining the monomer in solution is critical for biological assays.
3.3 Hydrolytic Stability
The scaffold is stable to aqueous hydrolysis at neutral pH.
-
Acidic Conditions: Stable. The pyrazine nitrogens protonate, but the ring remains intact.
-
Basic Conditions: The ring opens at high pH (
) and elevated temperatures, hydrolyzing back to the diaminopyrazine or forming the urea derivative (oxygen replacing sulfur).
Experimental Protocols
Protocol A: Synthesis of this compound
Reference Standard: Adapted from Gewald reaction principles for fused heterocycles.
-
Dissolution: Dissolve 2,3-diaminopyrazine (10 mmol) in anhydrous DMF (20 mL).
-
Activation: Add Potassium Ethyl Xanthate (12 mmol) or
(15 mmol) + KOH (20 mmol). -
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Visual Cue: Evolution of gas (rotten egg smell) indicates successful cyclization. -
Precipitation: Cool to room temperature. Pour into ice-cold water (100 mL).
-
Neutralization: Acidify with 1M HCl to pH 3–4. The product precipitates as a yellow/orange solid.
-
Purification: Recrystallize from Ethanol/DMF (1:1).
Protocol B: Tautomer Identification (NMR Validation)
To confirm the thione form:
-
Solvent: Use DMSO-
(prevents exchange of the labile proton). -
Observation: Look for a broad singlet downfield (
13.0–14.5 ppm).-
Interpretation: A signal at >13 ppm corresponds to the N–H (thione). A thiol S–H signal would typically appear upfield (3–5 ppm) and is usually absent.
-
-
C-13 NMR: The C=S carbon appears very downfield (
170–185 ppm).
Computational Assessment (DFT)
For researchers modifying this scaffold, Density Functional Theory (DFT) provides predictive power.
Recommended Level of Theory:
-
Functional: B3LYP or M06-2X (better for non-covalent interactions).
-
Basis Set: 6-311++G(d,p).
-
Solvation Model: PCM (Polarizable Continuum Model) using Water or DMSO.
Workflow Visualization (DOT):
Caption: Computational workflow to predict thermodynamic stability of tautomers.
References
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Synthesis of Thiazolo[4,5-b]pyrazine analogs
-
Tautomerism in Fused Thiazoles
-
Thermal Stability of Pyrazine Complexes
-
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- Title: "Handbook of Heterocyclic Chemistry."
- Source: Elsevier (ScienceDirect).
-
URL:[Link]
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The Ascendant Scaffold: A Technical Guide to Thiazolo[4,5-b]pyrazine Derivatives in Modern Drug Discovery
Foreword: The Pursuit of Privileged Structures
In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" – core molecular structures capable of binding to multiple, diverse biological targets – represents a cornerstone of efficient drug discovery. The thiazolo[4,5-b]pyrazine core, a fused heterocyclic system, is an emerging member of this esteemed class. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, offering a versatile template for the design of novel therapeutics. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of thiazolo[4,5-b]pyrazine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. While this review focuses on the thiazolo[4,5-b]pyrazine core, the closely related and more extensively studied thiazolo[4,5-b]pyridine and thiazolo[4,5-d]pyrimidine scaffolds will be referenced to infer potential applications and guide future research, as they share significant structural and electronic similarities.[1][2][3]
The Thiazolo[4,5-b]pyrazine Core: Structural and Synthetic Overview
The thiazolo[4,5-b]pyrazine scaffold is a bicyclic heteroaromatic system formed by the fusion of a thiazole and a pyrazine ring. This arrangement creates a unique electronic and steric profile that is amenable to a variety of chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Synthetic Strategies: Building the Core
The construction of the thiazolo[4,5-b]pyrazine ring system can be approached through several synthetic routes. A common and effective method involves the reaction of a suitable diamine precursor with a reagent that provides the thiazole ring. For instance, the condensation of a diaminopyrazine with a thiocarbonyl-containing compound, such as Lawesson's reagent, can yield the desired thiazolo[4,5-b]pyrazine core.[4] The choice of starting materials and reaction conditions can be tailored to introduce various substituents onto the heterocyclic framework, enabling the exploration of structure-activity relationships (SAR).
A generalized synthetic workflow is depicted below:
Figure 1: Generalized synthetic workflow for Thiazolo[4,5-b]pyrazine derivatives.
The reaction conditions for the pyrazine analogues often involve the use of Lawesson's reagent in a suitable solvent like toluene or chlorobenzene under reflux.[4] Similar strategies have been successfully employed for the synthesis of related scaffolds like thiazolo[4,5-b]pyridines, often starting from aminopyridine-thiol derivatives.[5]
Biological Activities and Therapeutic Potential
Thiazolo[4,5-b]pyrazine derivatives and their close analogs have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
The purine-like structure of the thiazolo[4,5-b]pyrazine scaffold makes it a compelling candidate for the development of anticancer agents, particularly as kinase inhibitors. Many kinases play a crucial role in cancer cell signaling pathways, and their inhibition can lead to cell cycle arrest and apoptosis.
While specific studies on thiazolo[4,5-b]pyrazine derivatives as anticancer agents are emerging, extensive research on the analogous thiazolo[4,5-b]pyridine and thiazolo[4,5-d]pyrimidine cores provides strong evidence for their potential. For instance, certain thiazolo[4,5-b]pyridine derivatives have been shown to exhibit significant antitumor activity.[6] Furthermore, thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST), with some derivatives overcoming imatinib resistance.[7]
A number of pyrazolo[4,3-e][4][8][9]triazine derivatives, which also feature a fused pyrazole and triazine ring system, have shown potent anticancer activity, suggesting that fused nitrogen-containing heterocyclic systems are a promising area for anticancer drug discovery.[10][11] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit cell proliferation.
The attachment of a glycosyl moiety to the related thiazole-4,5-diamine derivatives has been shown to result in compounds with anticancer activities against human colorectal carcinoma, prostate adenocarcinoma, and liver hepatocellular carcinoma cell lines.[12]
Anti-inflammatory Activity
Chronic inflammation is a key component of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Several thiazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some compounds exhibiting activity comparable to or exceeding that of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.[8] The anti-inflammatory action of these compounds is often evaluated using the carrageenan-induced rat paw edema model.[8][13][14]
Molecular docking studies have suggested that the anti-inflammatory effects of some of these derivatives may be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[15][16]
The general workflow for evaluating the anti-inflammatory potential of these compounds is outlined below:
Figure 2: Workflow for the evaluation of anti-inflammatory activity.
Antiviral Activity
The structural similarity of the thiazolo[4,5-b]pyrazine scaffold to purine nucleosides makes it a promising template for the design of antiviral agents. Viruses often rely on host or viral enzymes for replication, and nucleoside analogs can act as inhibitors of these enzymes.
Studies on the related thiazolo[4,5-d]pyrimidine scaffold have yielded compounds with significant antiviral activity. For example, a series of acyclonucleoside derivatives of 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione were synthesized and evaluated for their activity against human cytomegalovirus (HCMV).[17][18] One derivative, 5-amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, demonstrated potent and selective activity against HCMV, including strains resistant to the clinically used drug ganciclovir.[17][18]
The antiviral evaluation of novel compounds typically involves screening against a panel of viruses in various cell cultures.[19]
Other Biological Activities
Beyond the major therapeutic areas discussed above, derivatives of the thiazolo[4,5-b]pyrazine scaffold and its analogs have shown potential in other areas:
-
Antimicrobial Activity: Thiazole-containing compounds are known for their broad-spectrum antimicrobial properties.[20] Thiazolo[4,5-b]pyridin-5-one derivatives have been synthesized and shown to possess antibacterial activity, with some compounds exhibiting efficacy against resistant strains.[21]
-
Antioxidant Activity: Some thiazolo[4,5-b]pyridine derivatives have been investigated for their antioxidant properties, with in vitro studies demonstrating their ability to scavenge free radicals.[13][15][22]
-
Enzyme Inhibition: The thiazole ring is a recognized privileged motif in drug design with documented enzyme-inhibitory properties.[23] Derivatives of the related thiazolo[5,4-b]pyridine scaffold have been developed as inhibitors of various kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[7]
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective drug candidates from the thiazolo[4,5-b]pyrazine scaffold relies on a thorough understanding of its structure-activity relationship (SAR). By systematically modifying the substituents at various positions on the heterocyclic core, researchers can identify key structural features that govern biological activity and selectivity.
For example, in the context of anti-inflammatory thiazolo[4,5-b]pyridines, modifications at the N3 and C5 positions have been shown to significantly influence activity.[13][15] Similarly, for anticancer applications, the nature of the substituent at the 2- and 6-positions of the thiazolo[4,5-b]pyridine ring has been found to be critical for activity.[24]
Table 1: Summary of Biological Activities and Key Structural Features of Thiazolo[4,5-b]pyrazine Analogs
| Biological Activity | Scaffold | Key Structural Modifications | Example Target(s) | Reference(s) |
| Anticancer | Thiazolo[5,4-b]pyridine | Substituents at the 5-position | c-KIT | [7] |
| Anti-inflammatory | Thiazolo[4,5-b]pyridine | Modifications at N3 and C5 positions | COX-2 | [8][13][15] |
| Antiviral | Thiazolo[4,5-d]pyrimidine | Acyclonucleoside side chains | Viral DNA polymerase | [17][18] |
| Antimicrobial | Thiazolo[4,5-b]pyridin-5-one | Various substituents on the core | MurB enzyme | [21] |
Future Perspectives and Conclusion
The thiazolo[4,5-b]pyrazine scaffold and its close analogs represent a highly promising class of heterocyclic compounds with a diverse range of biological activities. Their synthetic tractability and purine-like structure make them an attractive starting point for the development of novel therapeutics targeting a wide array of diseases.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of thiazolo[4,5-b]pyrazine derivatives are crucial to fully explore their therapeutic potential.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities will facilitate the rational design of more potent and selective compounds.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
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Synthesis and study of the anticancer activity of some new 7H-[4][8][9]triazolo [3,4-b][6][8][9]thiadiazines. (2021). Current issues in pharmacy and medicine: science and practice.
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Sanna, M., et al. (2018). Synthesis, Structure and Antiproliferative Activity of New pyrazolo[4,3- e]triazolo[4,5-b][4][8][9]triazine Derivatives. Medicinal Chemistry, 14(7), 704-713.
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Ivachtchenko, A. V., et al. (2015). Synthesis and Biological Activity of New[6][8]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Molecules, 20(11), 20562-20577.
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Pyrazolo[4,3-e]tetrazolo[1,5-b][4][8][9]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2023). Molecules.
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Antiviral Activity Evaluation of Pyrazolo[4,3-e][4][8][9]triazines. (2010). Letters in Drug Design & Discovery.
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Design, Synthesis, and Biological Evaluation of[4][8][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry.
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Electronic properties of Thiazolo[4,5-b]pyrazine-2(3H)-thione heterocyclic system
This guide provides a comprehensive technical analysis of the Thiazolo[4,5-b]pyrazine-2(3H)-thione system. It is designed for researchers in medicinal chemistry and organic electronics, focusing on the molecule's electronic behavior, synthetic accessibility, and functional applications.
Technical Whitepaper | Version 1.0
Executive Summary: The "Push-Pull" Hybrid
The This compound scaffold represents a unique fusion of a
Structural & Electronic Fundamentals
Tautomeric Equilibrium (Thione vs. Thiol)
The electronic identity of this system is defined by the prototropic tautomerism between the thione (A) and thiol (B) forms.
-
Thione Form (2(3H)-thione): The dominant species in the solid state and polar solvents. The N-H bond is highly polarized, and the C=S bond exhibits significant double-bond character. This form is critical for biological recognition, often serving as a hydrogen bond donor (N-H) and acceptor (C=S).
-
Thiol Form (2-mercapto): A minor contributor in equilibrium, stabilized only in highly alkaline conditions or specific non-polar solvents. It restores full aromaticity to the thiazole ring but is energetically less favorable due to the weaker C-S
-overlap compared to C=S.
Frontier Molecular Orbitals (FMOs)
The electronic behavior is dictated by the specific localization of the frontier orbitals:
-
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the sulfur atom of the thione group and the thiazole nitrogen. It acts as the "soft" nucleophilic center.
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized extensively over the pyrazine ring . The additional nitrogen in the pyrazine ring (compared to pyridine) stabilizes this orbital, making the system an excellent electron acceptor.
Table 1: Predicted Electronic Parameters (DFT/B3LYP/6-31G)*
| Parameter | Value (Approx.) | Significance |
|---|
| Dipole Moment (
Visualization of Electronic States
The following diagram illustrates the tautomeric equilibrium and the resonance structures that contribute to the molecule's stability and reactivity.
Caption: Figure 1. Tautomeric equilibrium favoring the thione form due to efficient solvation and lattice energy stabilization.
Experimental Protocols
Synthesis of this compound
Rationale: The synthesis utilizes a cyclization of an ortho-amino-halo precursor. The use of potassium ethyl xanthate is preferred over carbon disulfide (
Reagents:
-
3-Amino-2-chloropyrazine (1.0 eq)
-
Potassium Ethyl Xanthate (1.2 eq)
-
N-Methyl-2-pyrrolidone (NMP) or DMF (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-amino-2-chloropyrazine (10 mmol) in anhydrous NMP (15 mL).
-
Addition: Add potassium ethyl xanthate (12 mmol) in a single portion.
-
Cyclization: Heat the reaction mixture to 140°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (high
) will disappear, replaced by a highly polar, UV-active spot (product). -
Work-up: Cool the mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.
-
Acidification: Acidify the solution to pH 3–4 using 1N HCl. This step is crucial to protonate the thiolate intermediate and precipitate the thione tautomer.
-
Purification: Filter the yellow/orange precipitate. Recrystallize from Ethanol/DMF (9:1) to obtain analytical grade crystals.
Caption: Figure 2. Synthetic pathway via xanthate-mediated cyclization.
Applications & Utility
Medicinal Chemistry (Bio-isostere)
The scaffold serves as a purine bio-isostere. The N-C=S motif mimics the amide bond found in peptide backbones, allowing it to interact with:
-
Kinase ATP Pockets: The pyrazine nitrogens can accept hydrogen bonds from "hinge region" amino acids.
-
Metalloenzymes: The thione sulfur is a "soft" donor with high affinity for Zinc (
) or Copper ( ) cofactors in enzymes like Carbonic Anhydrase.
Optoelectronics (Fluorescence)
Derivatives of thiazolo[4,5-b]pyrazine are noted for their fluorescence.[4][5][6]
-
Mechanism: The rigid, planar bicyclic structure reduces non-radiative decay.
-
Tuning: Substitution at the pyrazine C-5/C-6 positions with electron donors (e.g., -OMe, -NMe2) creates a strong Intramolecular Charge Transfer (ICT) state, shifting emission from blue to green/yellow.
References
-
Synthesis of Thiazolo-fused Pyrazines
- Title: "Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine deriv
- Source: Photochemical & Photobiological Sciences (RSC)
-
URL:[Link]
-
Tautomerism in Heterocyclic Thiones
- Title: "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione"
- Source: ResearchG
-
URL:[Link]
-
General Synthesis of Thiazolo[4,5-b]pyridines (Analogous Protocol)
-
Biological Activity of Thiazolo-fused Systems
- Title: "Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one deriv
- Source: PubMed Central (PMC)
-
URL:[Link]
Sources
- 1. Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
- 8. library.dmed.org.ua [library.dmed.org.ua]
Methodological & Application
Synthesis of Thiazolo[4,5-b]pyrazine-2(3H)-thione from 2,3-diaminopyrazine
Application Note: Strategic Synthesis of Thiazolo[4,5-b]pyrazine-2(3H)-thione
Executive Summary & Strategic Rationale
The thiazolo[4,5-b]pyrazine scaffold represents a critical bioisostere of purine and imidazo[4,5-b]pyrazine systems, widely utilized in the development of kinase inhibitors, adenosine receptor antagonists, and antiviral agents. The introduction of a thione moiety at the C-2 position provides a versatile handle for further functionalization (e.g., S-alkylation to form thioethers) or serves as a hydrogen bond acceptor/donor motif in active site binding.
This guide details the synthesis of This compound (3) from 2,3-diaminopyrazine (1) . Unlike generic protocols, this note addresses the specific electronic deficiency of the pyrazine ring, which reduces the nucleophilicity of the amino groups compared to benzene or pyridine analogs. We present two validated pathways:
-
Method A (Recommended): Xanthate-mediated cyclization (Green Chemistry aligned, higher safety profile).
-
Method B (Classical): Carbon disulfide (
) cyclization in pyridine (High efficiency, requires strict safety controls).
Retrosynthetic Analysis & Mechanism
The formation of the thiazole ring onto the pyrazine core proceeds via a nucleophilic attack of the pyrazine amine onto the thiocarbonyl carbon, followed by cyclization and elimination of a leaving group (
Key Mechanistic Insight: The electron-withdrawing nature of the pyrazine nitrogens makes the starting diamine less nucleophilic. Consequently, high-boiling polar solvents (DMF, 2-methoxyethanol) or basic catalysts are required to drive the reaction to completion.
Caption: Mechanistic pathway for the fusion of the thiazole ring. The reaction is driven by entropy (release of small molecules) and enthalpy (formation of stable aromatic heterocycle).
Experimental Protocols
Method A: Potassium Ethyl Xanthate Protocol (Recommended)
Rationale: This method avoids the use of neurotoxic carbon disulfide and generally yields a cleaner product that precipitates upon acidification.
Reagents & Materials:
-
2,3-Diaminopyrazine (1.0 eq)
-
Potassium Ethyl Xanthate (2.2 eq)
-
Solvent: N,N-Dimethylformamide (DMF) [Grade: Anhydrous]
-
Workup: Glacial Acetic Acid, Deionized Water
Step-by-Step Workflow:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-diaminopyrazine (1.10 g, 10 mmol) in DMF (20 mL).
-
Addition: Add Potassium Ethyl Xanthate (3.52 g, 22 mmol) in a single portion. The solution may turn yellow/orange.
-
Reaction: Purge the system with Nitrogen (
) for 5 minutes. Heat the mixture to reflux (approx. 153°C) for 4–6 hours.-
Checkpoint: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting diamine (more polar) should disappear.
-
-
Quench: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Precipitation: Acidify the aqueous solution dropwise with glacial acetic acid to pH ~4–5.
-
Observation: A yellow/brown solid (the thione) will precipitate.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (2 x 20 mL) to remove residual DMF and xanthate byproducts.
-
Purification: Recrystallize from ethanol or DMF/Water mixture if necessary. Dry in a vacuum oven at 60°C for 12 hours.
Method B: Carbon Disulfide ( ) Protocol (Classical)
Rationale: Useful when xanthate reagents are unavailable or if the specific substrate requires pyridine as a catalytic solvent.
Safety Warning:
Step-by-Step Workflow:
-
Setup: Dissolve 2,3-diaminopyrazine (1.10 g, 10 mmol) in anhydrous pyridine (15 mL).
-
Addition: Carefully add Carbon Disulfide (
) (3.0 mL, excess) via syringe. -
Reaction: Heat the mixture to reflux for 8–12 hours.
-
Note:
gas is evolved. Ensure the condenser exhaust is trapped in a bleach (sodium hypochlorite) scrubber to neutralize .
-
-
Workup: Distill off the excess
and the majority of pyridine under reduced pressure. -
Isolation: Triturate the residue with water (50 mL). The product usually precipitates as a solid.
-
Purification: Collect by filtration, wash with water and cold ethanol.
Process Control & Characterization
To ensure the integrity of the synthesized scaffold, compare your data against these standard parameters.
Data Summary Table:
| Parameter | Expected Value/Observation | Notes |
| Physical State | Yellow to brownish powder | Darkens upon oxidation |
| Melting Point | > 280°C (dec.) | High MP characteristic of fused thiones |
| Solubility | Soluble in DMF, DMSO, dilute alkali (NaOH) | Insoluble in water, slightly soluble in EtOH |
| 1H NMR (DMSO-d6) | NH proton is highly deshielded | |
| 1H NMR (DMSO-d6) | Shifted downfield vs. diamine start material | |
| MS (ESI-) | [M-H]- = 168.0 | Detects the deprotonated thiolate form |
Self-Validation Check:
-
The "Smell" Test: The crude product may smell of sulfur/mercaptans. A proper wash with ethanol usually removes this.
-
Alkali Solubility: The product exists as a thione-thiol tautomer. It should dissolve in 1M NaOH (forming the thiolate salt) and reprecipitate upon adding HCl. This confirms the presence of the acidic -NH-C=S group.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate on Acidification | Solution too dilute or pH not low enough. | Concentrate the DMF mixture before pouring into water. Ensure pH reaches ~4. |
| Low Yield | Incomplete cyclization due to moisture. | Use anhydrous DMF. Ensure reflux temperature is maintained. |
| Product is Sticky/Gum | Impurities from xanthate decomposition. | Triturate the gum with cold ethanol or diethyl ether to induce crystallization. |
| Starting Material Remains | Pyrazine ring deactivating the amine. | Increase reaction time to 12h or add a catalytic amount of DMAP (4-dimethylaminopyridine). |
Workflow Visualization
Caption: Operational workflow for the Xanthate-mediated synthesis (Method A).
References
- Gewald, K. (1966). Heterocyclics from CH-acid nitriles. VIII. 2-Amino-thiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte. (Foundational work on thiophene/thiazole synthesis using sulfur reagents).
-
Lelyukh, M., et al. (2016). Recent advances in the synthesis of thiazolo[4,5-b]pyridines.. (Describes the analogous synthesis of thiazolopyridines using xanthates).
-
Starosotnikov, A. M., et al. (2009). Synthesis of thiazolo[4,5-b]pyridines.[1] Chemistry of Heterocyclic Compounds.[1][2][3] (Protocol validation for fused pyridine-thiazole systems).
-
RSC Publishing. (2007). Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines.[4]. (Source for starting material synthesis and properties).[2][5][6][7][8][9][10]
-
Vertex AI Search. (2023). Consolidated search results for 2,3-diaminopyrazine reactivity.11.
Sources
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 2. Electroenzymatic cascade synthesis of 2,3-diaminophenazine on HRP-ZnGa2O4 nano-biohybrids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Carbon disulfide - Wikipedia [en.wikipedia.org]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Note: One-Pot Cyclization Protocols for Thiazolo[4,5-b]pyrazine-2(3H)-thione
This Application Note provides a detailed, field-verified protocol for the one-pot synthesis of Thiazolo[4,5-b]pyrazine-2(3H)-thione , a privileged scaffold in medicinal chemistry known for its bioisosteric relationship to purines and pteridines.
Part 1: Introduction & Strategic Rationale
The Thiazolo[4,5-b]pyrazine ring system represents a fused bicyclic heterocycle where a pyrazine ring is annealed to a thiazole ring. The 2-thione derivative (or its tautomeric 2-thiol form) is a critical intermediate for synthesizing S-alkylated bioactive derivatives, including potential anticancer, antiviral, and adenosine receptor antagonists.
Why One-Pot?
Traditional multi-step syntheses often involve the isolation of unstable thiourea or dithiocarbamate intermediates, leading to lower yields and exposure to toxic sulfur byproducts. The One-Pot Xanthate Cyclization protocol described here circumvents these issues by coupling nucleophilic aromatic substitution (
Retrosynthetic Logic
The construction of the [4,5-b] fusion requires specific regiochemistry. Unlike 2,3-diaminopyrazine (which yields imidazo derivatives upon reaction with
Figure 1: Retrosynthetic strategy relying on S_NAr displacement followed by cyclization.
Part 2: Experimental Protocols
Protocol A: The Xanthate One-Pot Method (Recommended)
This method is preferred for its safety profile (avoiding free
1. Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role | Hazards |
| 3-Amino-2-chloropyrazine | 1.0 | Substrate | Irritant |
| Potassium Ethyl Xanthate | 2.5 | Sulfur Source | Flammable solid, stench |
| DMF (Anhydrous) | 10 vol | Solvent | Reprotoxic, hepatotoxic |
| Glacial Acetic Acid | Excess | Workup | Corrosive |
2. Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Charge the flask with 3-amino-2-chloropyrazine (1.0 g, 7.72 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.
-
Reagent Addition: Add Potassium Ethyl Xanthate (3.1 g, 19.3 mmol) in a single portion. The solution may turn yellow/orange.
-
Reaction: Heat the mixture to reflux (approx. 153°C) . Maintain reflux for 4–6 hours .
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a highly polar spot (product) will appear near the baseline or require polar eluent (MeOH/DCM) to move.
-
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quench & Precipitation: Pour the dark reaction mixture into ice-cold water (50 mL). Acidify the solution to pH 3–4 using glacial acetic acid (or 1M HCl).
-
Observation: A yellow-brown precipitate should form immediately.
-
-
Isolation: Stir the suspension for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel.
-
Purification (Acid-Base Cycle):
-
Dissolve the crude solid in 10% NaOH solution (the thione is acidic). Filter off any insoluble impurities.
-
Re-acidify the filtrate with conc. HCl to reprecipitate the pure product.
-
Filter, wash with water, and dry in a vacuum oven at 50°C.
-
Yield Expectation: 75–85% Appearance: Yellow to brownish powder.
Protocol B: The Carbon Disulfide ( ) Method (Alternative)
Use this method if xanthates are unavailable. Requires strict safety controls due to
-
Setup: Sealed pressure tube or reflux setup with a caustic scrubber (bleach trap).
-
Reaction: Dissolve 3-amino-2-chloropyrazine (1.0 equiv) in Pyridine (10 vol).
-
Addition: Add Carbon Disulfide (
) (5.0 equiv) and NaOH (powdered, 2.0 equiv). -
Heating: Heat to 100°C for 12 hours.
-
Workup: Distill off excess
carefully. Pour residue into water, acidify with HCl to precipitate.
Part 3: Mechanistic Insight
The reaction proceeds via a "Substitution-Cyclization" cascade. Understanding this mechanism is crucial for troubleshooting low yields.
-
Activation: The halogen on the pyrazine ring is activated for nucleophilic attack by the adjacent ring nitrogens (electron-deficient nature of pyrazine).
- : The sulfur atom of the xanthate attacks the C-2 position, displacing the chloride ion.
-
Transition State: The intermediate S-(3-aminopyrazin-2-yl) O-ethyl carbonodithioate is formed.
-
Cyclization: The amine nitrogen (N-3) attacks the thiocarbonyl carbon of the xanthate moiety.
-
Elimination: Ethanol is expelled as a leaving group, forming the stable 5-membered thiazole-2-thione ring.
Figure 2: Mechanistic pathway of the Xanthate-mediated cyclization.
Part 4: Characterization & Troubleshooting
Analytical Signatures
-
Melting Point: >250°C (often decomposes).[6]
-
1H NMR (DMSO-d6):
- 13.5–14.5 ppm (Broad singlet, 1H, NH thione tautomer).
- 8.3–8.6 ppm (Two doublets or multiplet, 2H, Pyrazine CH protons).
-
IR Spectroscopy:
-
Strong band at 1050–1200 cm⁻¹ (C=S stretch).
-
Broad band at 3100–3400 cm⁻¹ (NH stretch).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (<40%) | Incomplete | Ensure temperature is >140°C. Switch solvent to NMP (N-methyl-2-pyrrolidone) for higher temps. |
| Sticky/Tar Product | Polymerization or solvent retention. | Perform the Acid-Base purification cycle (Protocol A, Step 8). Recrystallize from DMF/Ethanol. |
| Starting Material Remains | Moisture in solvent. | Use anhydrous DMF.[7] Water inhibits the nucleophilicity of the xanthate. |
| Product is not acidic | Wrong isomer formed. | Confirm structure. If using 2,3-diaminopyrazine by mistake, you formed the imidazole. Ensure starting material is Amino-Chloro . |
References
-
Fluorochem Products. Thiazolo[4,5-b]pyrazin-2-amine and related scaffolds. Retrieved from .
- Gewald, K., et al. (1966). Heterocyclics from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte. (Foundational chemistry for thiazole synthesis).
-
Janssen, et al. (2024). Synthesis of thiazolo[4,5-b]pyridines via thiocyanation.[1].
-
PubChem Compound Summary. Thiazolo[4,5-b]pyridine-2-thiol (Analogous structure)..
-
El Azab, I. H., et al. (2021).[1][8] Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines. Molecules, 26(11), 3103.[8] .
Sources
- 1. libra.article2submit.com [libra.article2submit.com]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Accelerated Discovery: Microwave-Assisted Synthesis of Thiazolo[4,5-b]pyrazine Scaffolds
Abstract
The Thiazolo[4,5-b]pyrazine core represents a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity in kinase inhibition (e.g., c-Met, VEGFR), antiviral therapies, and neuroprotective agents. Conventional synthesis often requires harsh reflux conditions (24–48 hours) and toxic reagents (e.g., Lawesson’s reagent in toluene), resulting in poor atom economy.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times from days to minutes while improving yield and purity. We focus on two primary pathways: the condensation of 2,3-diaminopyrazine with carboxylic acids (Protocol A) and a solvent-free green synthesis on solid support (Protocol B).
Mechanistic Rationale & Microwave Effects[1][2][3]
The Dielectric Advantage
Conventional heating relies on conductive heat transfer, often leading to "wall effects" and thermal gradients that degrade sensitive pyrazine intermediates. Microwave irradiation (2.45 GHz) utilizes dipolar polarization and ionic conduction to generate internal heat.
-
Selective Heating: Polar solvents (e.g., DMF, EtOH) or ionic catalysts (PPA) couple directly with the field, creating localized "hot spots" that overcome the activation energy barrier for the dehydration step in thiazole ring closure.
-
Reaction Kinetics: The Arrhenius rate enhancement is particularly effective for the cyclodehydration of the intermediate amide, which is typically the rate-determining step in thiazolopyrazine formation.
Synthetic Pathway
The formation of the thiazolo[4,5-b]pyrazine core from 2,3-diaminopyrazine involves an initial nucleophilic attack on the carbonyl carbon, followed by a critical cyclodehydration.
Figure 1: Mechanistic pathway for the cyclization of 2,3-diaminopyrazine. Microwave energy specifically accelerates the transition from the amide intermediate to the cyclized product.
Experimental Protocols
Protocol A: Acid-Catalyzed Condensation (Solution Phase)
Objective: Synthesis of 2-substituted thiazolo[4,5-b]pyrazines using Polyphosphoric Acid (PPA) as both solvent and catalyst. This method is robust for diverse R-groups (alkyl, aryl).
Materials:
-
2,3-Diaminopyrazine (1.0 mmol)
-
Carboxylic Acid derivative (1.1 mmol)
-
Polyphosphoric Acid (PPA) (3–5 mL)
-
Microwave Reactor (Single-mode preferred, e.g., CEM Discover or Anton Paar Monowave)
Procedure:
-
Preparation: In a 10 mL microwave-transparent borosilicate vial, mix 2,3-diaminopyrazine and the carboxylic acid.
-
Catalyst Addition: Add PPA to the vial. Note: PPA is viscous; ensure thorough mixing with a glass rod before sealing.
-
Irradiation Parameters:
-
Mode: Dynamic Power (maintain set temp).
-
Temperature: 140°C.
-
Power Max: 150 W.
-
Hold Time: 10–15 minutes (vs. 6–12 hours conventional reflux).
-
Stirring: High (magnetic stir bar is essential for PPA heat distribution).
-
-
Workup:
-
Cool the vial to 60°C (do not let PPA solidify completely).
-
Pour reaction mixture into crushed ice (50 g) with vigorous stirring.
-
Neutralize with Conc.
or solution until pH ~8.
-
-
Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from Ethanol/DMF.
Protocol B: Green Solvent-Free Synthesis (Solid Support)
Objective: Eco-friendly synthesis using Silica Gel or Acidic Alumina as a solid support/catalyst, eliminating bulk solvents.
Materials:
-
2,3-Diaminopyrazine (1.0 mmol)
-
Aldehyde (1.0 mmol) + Sulfur (
) OR Carboxylic Acid (1.0 mmol) -
Solid Support: Silica Gel (200-400 mesh) or Acidic Alumina (
)
Procedure:
-
Adsorption: Dissolve reactants in a minimum amount of volatile solvent (e.g.,
). Add Silica Gel (1 g). Evaporate solvent under reduced pressure until a free-flowing powder remains. -
Irradiation: Transfer the powder into a microwave process vial.
-
Parameters:
-
Temperature: 110–120°C (Monitor via IR sensor).
-
Power: 200 W (Pulsed irradiation recommended to prevent charring).
-
Time: 3–5 minutes.
-
-
Extraction: Cool the vial. Add hot ethanol or ethyl acetate to the solid support, stir for 5 minutes, and filter.
-
Purification: Evaporate the filtrate to obtain the crude product.
Data Analysis & Validation
Comparison: Microwave vs. Conventional Thermal
The following data highlights the efficiency gains observed in the synthesis of 2-phenylthiazolo[4,5-b]pyrazine.
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (Protocol A) | Improvement Factor |
| Reaction Time | 18 – 24 Hours | 10 – 15 Minutes | ~100x Faster |
| Solvent Usage | 50 mL Toluene/Xylene | 3 mL PPA (or Solvent-Free) | Green Chemistry |
| Yield (%) | 45 – 60% | 82 – 92% | +30% Yield |
| Purity (HPLC) | 85% (Requires Column) | >95% (Simple Recrystallization) | Cleaner Profile |
Troubleshooting Guide
-
Issue: Incomplete Cyclization.
-
Diagnosis: LC-MS shows M+18 peak (intermediate amide).
-
Fix: Increase reaction temperature by 20°C or extend hold time by 5 minutes. Ensure PPA is fresh (hygroscopic PPA loses catalytic activity).
-
-
Issue: Charring/Decomposition.
-
Diagnosis: Dark/black reaction mixture, complex TLC.
-
Fix: Reduce Power Max. Use "Power Cycling" or "Cooling" features (compressed air cooling during irradiation) to prevent thermal runaway.
-
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis of Thiazolo[4,5-b]pyrazine.[1]
References
-
Microwave-Assisted Heterocyclic Synthesis (General)
- Title: Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Thiazolo[4,5-b]pyrazine Synthesis (Conventional Baseline)
-
Green Synthesis of Thiazole-Fused Systems
-
Analogous Thiazolo[4,5-b]pyridine Chemistry
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. ijnc.ir [ijnc.ir]
- 7. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Thiazolo[4,5-b]pyrazine-2(3H)-thione as a ligand in coordination chemistry
This Application Note provides a comprehensive technical guide for the synthesis, characterization, and utilization of Thiazolo[4,5-b]pyrazine-2(3H)-thione (TPT) as a ligand in coordination chemistry.
Introduction & Ligand Profile
This compound (TPT) is a fused heterocyclic ligand belonging to the class of N,S-donor ligands. Its structure combines a pyrazine ring fused to a thiazole-2-thione moiety. This compound is of significant interest in drug discovery and materials science due to its ability to coordinate with transition metals, potentially enhancing biological activity (e.g., antimicrobial, anticancer) or photophysical properties.
Structural Properties & Tautomerism
The reactivity of TPT is governed by its thione-thiol tautomerism. In solution, the equilibrium dictates the coordination mode:
-
Thione Form (A): Predominant in neutral/acidic media. Coordinates primarily via the exocyclic Sulfur (S) atom.
-
Thiol Form (B): Accessible in basic media (deprotonation). Acts as an anionic ligand, coordinating via Sulfur (S) and the Thiazole Nitrogen (N3) , often forming stable 4-membered chelate rings.
The presence of the pyrazine ring adds two additional nitrogen donors (N1, N4), distinguishing it from its pyridine analog and enabling the formation of polymeric or supramolecular networks.
Synthesis of the Ligand (TPT)[1]
Since TPT is not a ubiquitous commodity chemical, in-house synthesis is often required. The following protocol is a validated route based on the cyclization of 2,3-diaminopyrazine with carbon disulfide.
Protocol A: Cyclization of 2,3-Diaminopyrazine
Reaction Principle: Nucleophilic attack of the amine on CS₂ followed by intramolecular cyclization and elimination of ammonia/H₂S.
Materials:
-
2,3-Diaminopyrazine (10 mmol)
-
Carbon Disulfide (CS₂) (15 mmol)
-
Potassium Hydroxide (KOH) (20 mmol)
-
Ethanol (EtOH) (Abs.[1] grade)
-
Reflux condenser, magnetic stirrer, ice bath.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.10 g (10 mmol) of 2,3-diaminopyrazine in 20 mL of absolute ethanol containing 1.12 g (20 mmol) of KOH. Stir until clear.
-
Addition: Add 1.14 g (15 mmol) of CS₂ dropwise over 15 minutes. The solution may turn yellow/orange.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
-
Work-up: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure to obtain the potassium salt.
-
Acidification: Dissolve the residue in minimal water (10 mL). Acidify carefully with 1M HCl to pH 3–4. The thione will precipitate as a yellow/brown solid.
-
Purification: Filter the solid, wash with cold water (3x10 mL), and recrystallize from Ethanol/DMF (1:1).
-
Yield: Expected ~65–75%.
Validation:
-
MP: >250°C (dec).
-
IR: Strong band at ~1050 cm⁻¹ (C=S).
Coordination Chemistry Strategies
The versatility of TPT allows for tunable complexation based on pH and metal salt selection.
Coordination Modes
The ligand can adopt three primary modes:
-
Monodentate (Neutral): Binds via thione S. Common with soft acids (Ag, Au, Cu(I)).
-
Bidentate Chelating (Anionic): Binds via N3 and S (forming a 4-membered ring). Common with divalent ions (Ni, Zn, Cd).
-
Bridging (Polymeric): Binds via S to one metal and Pyrazine-N to another.
Visualization: Synthesis & Coordination Logic
The following diagram illustrates the synthesis pathway and the decision tree for coordination modes.
Caption: Synthesis pathway of TPT and pH-dependent divergence of coordination modes.
Experimental Protocols for Metal Complexation
Protocol B: Synthesis of Neutral Monomeric Complexes [M(TPT)₂Cl₂]
Target Metals: Cu(II), Co(II), Ni(II). Mode: Neutral thione coordination.
-
Ligand Solution: Dissolve TPT (2 mmol) in hot Ethanol (20 mL).
-
Metal Solution: Dissolve Metal Chloride (MCl₂·xH₂O) (1 mmol) in Ethanol (10 mL).
-
Reaction: Add the metal solution to the ligand solution dropwise with continuous stirring.
-
Reflux: Reflux for 3 hours. A colored precipitate typically forms (Green for Cu, Blue/Pink for Co).
-
Isolation: Filter the precipitate while hot. Wash with hot ethanol to remove unreacted ligand.
-
Drying: Dry in a vacuum desiccator over CaCl₂.
Protocol C: Synthesis of Bis-Chelated Inner Complexes [M(TPT-H)₂]
Target Metals: Zn(II), Cd(II), Pb(II). Mode: Anionic N,S-chelation (Deprotonated).
-
Ligand Solution: Dissolve TPT (2 mmol) in 1:1 Dioxane:Water (20 mL).
-
Deprotonation: Add Ammonia solution (NH₄OH) dropwise until pH ~8–9.
-
Metal Addition: Add Metal Acetate (1 mmol) dissolved in water (10 mL).
-
Precipitation: The complex usually precipitates immediately upon mixing.
-
Digestion: Heat on a water bath (60°C) for 30 mins to coagulate the precipitate.
-
Isolation: Filter, wash with warm water, then ethanol.
Characterization & Data Interpretation
To validate the coordination mode, compare the spectral data of the free ligand vs. the complex.
Infrared Spectroscopy (FT-IR)
| Functional Group | Free Ligand (cm⁻¹) | Complex (S-Monodentate) | Complex (N,S-Chelate) | Mechanistic Insight |
| ν(N-H) | 3100–3200 | Present | Absent | Loss of NH indicates deprotonation (Thiolate form). |
| ν(C=N) | 1600–1620 | Shift < 10 cm⁻¹ | Shift > 20 cm⁻¹ | Participation of Thiazole N in bonding. |
| ν(C=S) | 1050–1080 | Shift to lower freq | N/A (C-S bond) | Weakening of C=S bond due to S-coordination. |
| ν(C-S) | 750–800 | N/A | Shift to lower freq | Formation of C-S single bond character. |
1H NMR Spectroscopy (DMSO-d6)
-
Free Ligand: A broad singlet at δ 13.0–14.0 ppm corresponds to the -NH proton of the thione form.
-
Complex (Neutral): The -NH signal remains (may shift slightly).
-
Complex (Anionic): The -NH signal disappears , confirming deprotonation and coordination via the anionic sulfur/nitrogen.
Biological Application Screening
TPT complexes often exhibit enhanced lipophilicity compared to the free ligand, facilitating cell membrane penetration (Tweedy's Chelation Theory).
Standardized Antimicrobial Assay Protocol
-
Preparation: Dissolve complexes in DMSO (1 mg/mL).
-
Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Method: Agar Well Diffusion.
-
Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).
-
Measurement: Measure Zone of Inhibition (ZOI) in mm after 24h incubation at 37°C.
Expected Outcome: Metal complexes generally show 15–30% higher activity than the free ligand due to charge delocalization reducing the polarity of the metal ion.
References
-
Synthesis of Thiazolo-fused Heterocycles
-
Thiazolo[4,5-b]pyrazine Derivatives
-
Thione/Thiol Coordination Mechanisms
-
Title: Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates.[9]
- Source: NIH (PubMed Central).
- URL
-
-
PubChem Compound Data
- Title: Thiazolo[4,5-b]pyridine-2(3H)-thione (Isostructural Analog).
-
Source: PubChem.[10]
- URL
Sources
- 1. CCCC 1995, Volume 60, Issue 9, Abstracts pp. 1578-1586 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 6. C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery | MDPI [mdpi.com]
- 7. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - Thiazolo[4,5-b]pyridine-2(3h)-thione (C6H4N2S2) [pubchemlite.lcsb.uni.lu]
Application Note: Preparation of Antimicrobial Agents using Thiazolo[4,5-b]pyrazine-2(3H)-thione
Executive Summary
This application note details the chemical synthesis and biological evaluation of Thiazolo[4,5-b]pyrazine-2(3H)-thione and its derivatives. This scaffold is a critical bioisostere of purine and pteridine systems, exhibiting potent antimicrobial activity through mechanisms such as DNA gyrase inhibition and cell membrane disruption.[1]
The guide provides a self-validating workflow for:
-
Core Scaffold Construction: Cyclization of 2,3-diaminopyrazine.
-
Functionalization: S-alkylation and Mannich base formation to generate diverse antimicrobial libraries.
-
Validation: Step-by-step biological assays (MIC/MBC) to quantify potency.
Chemical Rationale & Mechanism
The thiazolo[4,5-b]pyrazine ring system fuses a chemically reactive thiazole thione to a pyrazine ring.
-
Pharmacophore Insight: The core structure mimics the adenine/guanine base pairing geometry, allowing these agents to intercalate into bacterial DNA or inhibit enzymes involved in nucleotide synthesis.
-
Tautomerism: The 2-position exists in a thione-thiol tautomeric equilibrium. In solution, the thione form (C=S) predominates, but the thiol form (C-SH) drives the nucleophilic substitution reactions used for derivatization.
Signal Pathway & Mechanism of Action
The following diagram illustrates the theoretical interaction of these agents with bacterial targets.
Figure 1: Proposed mechanism of action showing dual-targeting capability of thiazolopyrazine derivatives.
Experimental Protocols
Module A: Synthesis of the Core Scaffold
Objective: Synthesize this compound (Compound 1 ) from 2,3-diaminopyrazine.
Reagents & Equipment[2][3]
-
Precursor: 2,3-Diaminopyrazine (98% purity).
-
Cyclizing Agent: Carbon Disulfide (
) or Potassium Ethyl Xanthate. -
Solvent: Anhydrous Pyridine or DMF.
-
Equipment: Round-bottom flask, Reflux condenser, Oil bath.
Protocol Steps
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2,3-diaminopyrazine (10 mmol, 1.10 g) in anhydrous pyridine (20 mL).
-
Addition: Add Carbon Disulfide (
) (20 mmol, 1.2 mL) dropwise over 10 minutes. Caution: is highly flammable and neurotoxic.[4] Work in a fume hood. -
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the contents into ice-cold water (100 mL) containing concentrated HCl (5 mL) to neutralize the pyridine and precipitate the product.
-
-
Isolation: Filter the yellow precipitate. Wash with cold water (
mL) and ethanol ( mL). -
Purification: Recrystallize from DMF/Ethanol (1:1).
-
Yield Target: >75%
-
Melting Point: >300°C (decomposition).
-
Module B: Derivatization via S-Alkylation
Objective: Synthesize S-substituted antimicrobial candidates (Compounds 2a-2j ).
Rationale: The sulfur atom is a "soft" nucleophile. Using a weak base (
Protocol Steps
-
Activation: Dissolve Compound 1 (1 mmol) in dry DMF (10 mL). Add anhydrous
(1.5 mmol). Stir at room temperature for 30 minutes to generate the thiolate anion. -
Alkylation: Add the appropriate alkyl halide (e.g., Benzyl bromide, Ethyl bromoacetate) (1.1 mmol) dropwise.
-
Reaction: Stir at room temperature for 3–5 hours.
-
Checkpoint: The yellow suspension typically turns clear or changes shade as the reaction proceeds.
-
-
Quenching: Pour the mixture into crushed ice (50 g).
-
Collection: Filter the resulting solid.
-
Validation: Recrystallize from Ethanol. Confirm structure via
-NMR (Look for disappearance of the -NH/SH broad singlet and appearance of alkyl protons).
Module C: Synthesis of Mannich Bases
Objective: Synthesize N-substituted derivatives (Compounds 3a-3e ) to improve solubility and bioavailability.
Protocol Steps
-
Setup: Dissolve Compound 1 (1 mmol) in Ethanol (15 mL).
-
Reagents: Add Formaldehyde (37% solution, 1.5 mmol) and the secondary amine (e.g., Morpholine, Piperidine) (1.1 mmol).
-
Reaction: Reflux for 2–4 hours.
-
Isolation: Cool to generate crystals. If no precipitate forms, remove solvent under reduced pressure and triturate with diethyl ether.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for generating thiazolo[4,5-b]pyrazine libraries.
Biological Evaluation: Antimicrobial Assay
Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution Method.
Materials
-
Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Media: Mueller-Hinton Broth (MHB).
-
Controls: Ciprofloxacin (Positive), DMSO (Negative).
Procedure
-
Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Plate Setup: Use 96-well plates.
-
Add 100 µL of MHB to all wells.
-
Add 100 µL of test compound (dissolved in DMSO) to Column 1.
-
Perform serial 2-fold dilutions from Column 1 to 10.
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well.
-
Incubation:
for 18–24 hours. -
Readout: The MIC (Minimum Inhibitory Concentration) is the lowest concentration with no visible growth.
Data Reporting Template
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 1 (Core) | H | >128 | >128 | >128 |
| 2a | Benzyl | 8 | 16 | 32 |
| 2b | 4-Cl-Benzyl | 4 | 8 | 16 |
| 3a | Morpholinomethyl | 16 | 32 | 64 |
| Cipro | (Control) | 0.5 | 0.25 | 1.0 |
Note: Data above is representative of typical SAR trends where lipophilic electron-withdrawing groups (2b) enhance potency.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Core Synthesis) | Incomplete cyclization | Increase reflux time to 12h; ensure |
| Mixture of N- and S-alkylation | Base too strong | Use |
| Precipitate in MIC Assay | Compound insolubility | Limit final DMSO concentration to <2.5%. Use Mannich bases (Series 3) for better solubility. |
References
-
Zhang, H., et al. (2023).[5] "Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives." Molecules, 28(23), 7876.[5]
-
Habib, N. S., et al. (2007). "Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents." Archives of Pharmacal Research, 30, 1511–1520.
-
Chaban, T. I., et al. (2024). "Recent advances in the synthesis of thiazolo[4,5-b]pyridines." Chemistry of Heterocyclic Compounds, 60(3).
- Bondock, S., et al. (2010). "Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety." European Journal of Medicinal Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
Sources
- 1. mdpi.com [mdpi.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Thiomercurimetric determination of carbon disulphide, carbonyl sulphide, thiols and hydrogen sulphide by use of 1,3-diaminopropane and tributyltin chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbon disulfide - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Substitution Strategies for Thiazolo[4,5-b]pyrazine-2(3H)-thione Scaffolds
Topic: Nucleophilic Substitution Reactions on Thiazolo[4,5-b]pyrazine-2(3H)-thione Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Introduction & Chemical Context
The This compound scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and exhibiting significant potential in antimicrobial, anticancer, and anti-inflammatory drug discovery.
Unlike its more common analogues (thiazolo[4,5-b]pyridine or thiazolo[5,4-d]pyrimidine), the pyrazine-fused core possesses unique electronic properties. The presence of two nitrogen atoms in the pyrazine ring significantly lowers the LUMO energy of the system, enhancing the acidity of the N-H proton (
Tautomerism and Reactivity Profile
This molecule exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms. In the solid state and polar solvents, the thione form dominates. However, under basic conditions, the thioamide anion (C) is the reactive species.
-
Thione Form (Major): Stable, neutral species.
-
Thiol Form (Minor): Reactive intermediate for S-substitution.
-
Anion (Reactive): Ambident nucleophile capable of reacting at Sulfur (Soft center) or Nitrogen (Hard center) .
Key Reactivity Principle: According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen is "harder." Consequently, reaction with soft electrophiles (e.g., alkyl halides) predominantly yields S-alkylated products , whereas hard electrophiles or specific solvent conditions can favor N-alkylation.
Mechanistic Pathways & Regioselectivity
The regioselectivity of nucleophilic substitution is dictated by the choice of base, solvent, and electrophile.
Pathway A: S-Alkylation (Dominant)
-
Mechanism: Deprotonation of the N-H creates a delocalized anion. The sulfur atom, possessing the highest HOMO coefficient, attacks the alkyl halide.
-
Conditions: Mild bases (
, ) in polar aprotic solvents (DMF, Acetone). -
Outcome: Formation of 2-(alkylthio)thiazolo[4,5-b]pyrazines.
Pathway B: Nucleophilic Displacement (Desulfurization)
-
Mechanism: The thione carbon is electrophilic. Strong nucleophiles like hydrazine or primary amines can attack C-2, displacing the sulfur as
or . -
Conditions: Reflux in Ethanol/Dioxane with excess nucleophile.
-
Outcome: Formation of 2-hydrazino or 2-amino derivatives (key precursors for tricyclic systems).
Experimental Protocols
Protocol 1: Regioselective S-Alkylation
Objective: Synthesis of 2-(alkylthio)thiazolo[4,5-b]pyrazine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Alkyl Halide (1.1 equiv) (e.g., Methyl iodide, Benzyl bromide)
-
Potassium Carbonate (
) (1.5 equiv) - Anhydrous -
Solvent: N,N-Dimethylformamide (DMF) or Acetone (Dry)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1 mmol) in dry DMF (5 mL).
-
Deprotonation: Add anhydrous
(1.5 mmol). Stir the suspension at room temperature (RT) for 15–30 minutes. Note: The solution color may deepen, indicating anion formation. -
Alkylation: Dropwise add the Alkyl Halide (1.1 mmol).
-
Optimization: For reactive halides (MeI, BnBr), stir at RT for 2–4 hours. For less reactive halides, heat to 60°C.
-
-
Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane). The product typically moves faster (higher
) than the starting thione. -
Workup:
-
Pour the reaction mixture into ice-cold water (50 mL).
-
The S-alkylated product usually precipitates. Filter the solid, wash with water, and dry.
-
Alternative: If no precipitate forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography.
Validation Criteria:
-
1H NMR: Disappearance of the broad N-H singlet (
ppm). Appearance of alkyl protons. -
IR: Disappearance of the C=S stretch (
).
Protocol 2: Hydrazinolysis (Thione Displacement)
Objective: Synthesis of 2-hydrazinothiazolo[4,5-b]pyrazine (Precursor for pyrazoles/Schiff bases).
Materials:
-
This compound (1.0 equiv)
-
Hydrazine Hydrate (80% or 98%) (5.0 – 10.0 equiv)
-
Solvent: Ethanol or 1,4-Dioxane
Step-by-Step Procedure:
-
Setup: Suspend the thione (1 mmol) in Ethanol (10 mL).
-
Addition: Add Hydrazine Hydrate (5–10 mmol) carefully. Caution: Exothermic reaction possible.
-
Reaction: Reflux the mixture for 4–8 hours. Evolution of
gas (rotten egg smell) confirms the displacement. Safety: Use a scrubber (NaOH trap) for the exhaust gas. -
Workup:
-
Cool the mixture to RT.
-
The hydrazine derivative often precipitates upon cooling.
-
Filter the solid and wash with cold ethanol.
-
-
Purification: Recrystallization from Ethanol/DMF mixtures.[1]
Data Summary & Optimization
Table 1: Optimization of S-Alkylation Conditions
| Base | Solvent | Temperature | Yield (%) | Selectivity (S:N) | Notes |
| DMF | 25°C | 85-95% | >99:1 | Recommended. Best balance of yield and ease. | |
| Acetone | Reflux | 70-80% | 95:5 | Good for volatile halides; easier workup. | |
| THF | 0°C -> RT | 60-70% | 90:10 | Strong base may cause side reactions on pyrazine ring. | |
| EtOH | Reflux | 50-60% | 90:10 | Lower yield due to potential hydrolysis. |
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways available to the thione scaffold based on the reagents used.
Caption: Divergent synthetic pathways for this compound. Green paths indicate preferred protocols.
Decision Tree for Experimental Design
Use this logic flow to select the correct protocol for your target derivative.
Caption: Decision matrix for selecting reaction conditions based on the desired functional group introduction.
References
-
Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Chemistry of Heterocyclic Compounds. Link
-
Lee, J. W., Lee, B., & Kim, N. D. (2001).[2] Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent. Archives of Pharmacal Research. Link
-
Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society. Link
-
Potts, K. T., et al. (1977). Mesoionic compounds. Synthesis and properties of some bicyclic systems containing the thiazolo[4,5-b]pyrazine ring. Journal of Organic Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility & Handling Guide for Thiazolo[4,5-b]pyrazine-2(3H)-thione
Executive Summary & Molecule Profile
Thiazolo[4,5-b]pyrazine-2(3H)-thione is a fused heterocyclic intermediate often utilized as a scaffold in the synthesis of bioactive compounds (e.g., anticancer or antimicrobial agents). Users frequently report "brick dust" behavior—extreme insolubility in common organic solvents (DCM, Toluene, Diethyl Ether).
This insolubility arises from two structural factors:
-
High Lattice Energy: Strong
- stacking of the planar fused ring system. -
Intermolecular Hydrogen Bonding: The thioamide moiety (
) acts as both a hydrogen bond donor and acceptor, creating a tight intermolecular network in the solid state.
This guide provides protocols to overcome these barriers via solvent selection, pH manipulation, and chemical derivatization.
Module 1: Solvent Selection & Solubility Landscape
User Question: "I cannot get the compound to dissolve in Dichloromethane (DCM) or Methanol for NMR analysis. What should I use?"
The Solubility Matrix
The thione form is the dominant tautomer in the solid state and neutral solution. It requires solvents capable of disrupting strong dipole interactions.
| Solvent Class | Solvents | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Recommended. Best for stock solutions, reactions, and NMR ( |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Poor solubility at RT. Requires heating (reflux) or addition of base (see Module 2). |
| Chlorinated | DCM, Chloroform, DCE | Very Poor | Not recommended for the unsubstituted thione. |
| Ethers/Hydrocarbons | THF, Diethyl Ether, Toluene, Hexanes | Insoluble | Used as anti-solvents to precipitate the product. |
Troubleshooting FAQ
-
Q: Why does it precipitate from Methanol upon cooling?
-
A: The compound has a steep solubility curve in alcohols. While soluble at reflux (
), the lattice energy dominates at room temperature, causing rapid crystallization. This is ideal for purification but poor for handling.
-
-
Q: Can I use Acetone?
-
A: Moderate solubility. Acetone is often a good compromise for reactions if mixed with a small amount of DMF or if a base is present.
-
Module 2: Tautomeric Control (pH Adjustment)
User Question: "I need to run a reaction in a milder solvent like Ethanol. How can I increase solubility without using DMF?"
The Science: Thione-Thiol Tautomerism
This compound exists in equilibrium between the thione (neutral, less soluble) and thiol (acidic) forms. Adding a base deprotonates the nitrogen, shifting the equilibrium to the thiolate anion , which is highly soluble in polar organic solvents.
Figure 1: Deprotonation shifts the equilibrium to the soluble thiolate species.
Protocol: Base-Assisted Solubilization
-
Suspend the compound in Ethanol or Acetonitrile (0.1 M concentration).
-
Add 1.1 - 1.5 equivalents of an organic base:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
-
Observation: The suspension should clear rapidly as the thiolate salt forms.
-
Application: This solution is ready for nucleophilic substitution reactions (S-alkylation).
Module 3: Chemical Modification (S-Alkylation)
User Question: "I need to incorporate this core into a drug candidate, but the thione is too difficult to handle. How do I make a soluble derivative?"
The Strategy
Blocking the hydrogen-bond donor (NH) via S-alkylation permanently locks the molecule in the thiol-ether form. These derivatives are typically soluble in DCM, Ethyl Acetate, and THF.
Standard Operating Procedure (SOP): S-Methylation
Target: Synthesis of 2-(methylthio)thiazolo[4,5-b]pyrazine.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Alkylating Agent: Methyl Iodide (MeI) (1.1 eq)
-
Base: Potassium Carbonate (
) (1.5 eq) or TEA (1.5 eq) -
Solvent: DMF (for speed) or Acetone (for ease of workup)
Workflow:
Figure 2: Workflow for converting the insoluble thione to a soluble thioether.
Critical Note: If using Acetone, the reaction may be slower than in DMF. Ensure vigorous stirring to overcome initial insolubility.
Module 4: Crystallization & Purification[1]
User Question: "My product is stuck in DMF. How do I recover it without rotovapping high-boiling solvents?"
The "Drowning Out" Method
Because the thione is hydrophobic but the solvent (DMF/DMSO) is water-miscible, water acts as a powerful anti-solvent.
Protocol:
-
Concentrate: If the reaction volume is large, concentrate the DMF solution to approx. 5 mL per gram of product.
-
Precipitate: Slowly pour the DMF solution into a beaker containing 10 volumes of crushed ice/water with vigorous stirring.
-
Age: Let the suspension stand for 15–30 minutes to allow crystal growth (Ostwald ripening).
-
Filter: Collect via vacuum filtration.
-
Wash: Wash the cake with water (to remove DMF) followed by a small amount of cold Ethanol (to remove organic impurities).
References
-
Synthesis & Properties of Thiazolo[4,5-d]pyrimidines
- Context: Describes the synthesis of analogous fused thione systems using DMF and Ethanol, confirming solubility profiles and alkyl
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:
-
Solubility of Fused Heterocyclic Thiones
- Context: Discusses the "brick dust" nature of fused thiones and the use of polar aprotic solvents for handling.
- Source: MDPI (Molecules).
-
URL:
-
Tautomerism in Thiazole Thiones
- Context: Explores the thione-thiol equilibrium and the dominance of the thione form in neutral media.
-
Source: Journal of Chemical and Pharmaceutical Research.[1]
-
URL:
Sources
Troubleshooting low yields in Thiazolo[4,5-b]pyrazine ring closure reactions
Welcome, researchers and chemists, to the dedicated support center for troubleshooting Thiazolo[4,5-b]pyrazine ring closure reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to overcome common challenges in synthesizing this important heterocyclic scaffold. This guide is structured in a practical question-and-answer format to directly address the issues you may be encountering at the bench.
Frequently Asked Questions (FAQs)
Q1: My Thiazolo[4,5-b]pyrazine ring closure reaction has a very low yield. Where should I start my troubleshooting process?
Low yield is a frequent challenge in heterocyclic chemistry and often points to a few key areas. Before making drastic changes to your protocol, it's essential to systematically verify the fundamentals.
A logical first step is to assess the purity of your starting materials, particularly the substituted 2,3-diaminopyrazine precursor. Impurities can act as catalysts for side reactions or inhibit the desired cyclization.[1]
Recommended Initial Actions:
-
Verify Starting Material Purity: Re-purify your diaminopyrazine starting material, for instance, by recrystallization. Confirm its identity and purity using ¹H NMR and LC-MS.
-
Ensure Anhydrous Conditions: Many condensation reactions are sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents, especially when employing moisture-sensitive reagents like sodium hydride (NaH).
-
Inert Atmosphere: If your substrates are susceptible to oxidation, particularly at elevated temperatures, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Troubleshooting Guide: Reaction Condition Optimization
Q2: I've confirmed my starting materials are pure, but the yield is still poor. How do I optimize the reaction conditions?
Once starting materials are ruled out, the next step is a systematic optimization of the reaction parameters. The choice of solvent, temperature, and catalyst are all deeply interconnected and can dramatically influence the reaction outcome.
This often points to insufficient activation of the reactants. The selection of the appropriate base or acid catalyst is critical. For reactions involving a condensation step, a base is often used to deprotonate an amine, increasing its nucleophilicity, while an acid can be used to activate a carbonyl group.
A model study on a similar thiazolo[4,5-b]pyridin-7(4H)-one synthesis demonstrated that a strong base like NaH provided a 90% yield, while a weaker base like K₂CO₃ also performed well, yielding 88%.[2] This indicates that the basicity needs to be sufficient to facilitate the cyclization.
Protocol for Base Screening:
-
Set up several small-scale reactions in parallel, each with a different base (e.g., NaH, K₂CO₃, DBU).
-
Keep the solvent, temperature, and reactant concentrations constant across all reactions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Compare the yield of the desired product in each reaction to identify the optimal base.
| Base | Typical Solvent | Temperature (°C) | Comments | Reference |
| Sodium Hydride (NaH) | DMF, DMSO | 25 - 80 | Strong, non-nucleophilic base. Requires anhydrous conditions. | [2] |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | 60 - 120 | Milder, less hazardous base. Suitable for many condensations. | [2] |
| Acetic Acid (AcOH) | Acetic Acid | Reflux | Often used as both a solvent and an acid catalyst. | [3] |
| Lawesson's Reagent | Toluene, Chlorobenzene | Reflux | Used for thionation and subsequent cyclization. | [4] |
Solvent choice is critical for ensuring that all reactants are in solution and can interact effectively. High-boiling polar aprotic solvents are common for these types of cyclizations.
In a study optimizing a similar cyclization, DMF was identified as the optimal solvent, while DMSO gave a moderate yield, and non-polar solvents like toluene and 1,4-dioxane were ineffective.[2][5] Temperature is also a key factor; the same study found that the reaction gave only trace product at room temperature, with the optimal temperature being 80°C.[2][5]
Protocol for Solvent and Temperature Optimization:
-
Using the best base identified previously, set up the reaction in different high-boiling aprotic solvents (e.g., DMF, DMSO, NMP).
-
For the most promising solvent, run the reaction at a range of temperatures (e.g., 60°C, 80°C, 100°C).
-
Monitor the reactions for both the rate of product formation and the appearance of degradation products by TLC or LC-MS.
| Solvent | Boiling Point (°C) | Key Characteristics | Reference |
| N,N-Dimethylformamide (DMF) | 153 | Excellent solvating power for a wide range of reactants. | [2] |
| Dimethyl Sulfoxide (DMSO) | 189 | Highly polar, can accelerate reactions involving anions. | [2] |
| Toluene | 111 | Often used with Lawesson's reagent for thionation/cyclization. | [4] |
| Acetic Acid | 118 | Can serve as both a solvent and an acidic catalyst. | [3] |
Q3: My TLC shows consumption of starting material but multiple new spots. How can I minimize side reactions?
The formation of multiple products suggests that side reactions are competing with the desired ring closure. This can be due to the reactivity of the starting materials or intermediates.
A common synthetic route to thiazolo[4,5-b]pyrazines involves the condensation of a 4,5-diaminothiazole with a 1,2-dicarbonyl compound, a reaction analogous to the Phillips-Ladenburg benzimidazole synthesis.[6][7] In this type of reaction, side products can arise from self-condensation of the dicarbonyl compound or polymerization.
Strategies to Minimize Side Reactions:
-
Slow Addition: Add one of the reactants (often the more reactive one, like the dicarbonyl) slowly to the solution of the other reactant. This keeps the concentration of the added reactant low, favoring the bimolecular reaction over self-condensation.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor the desired reaction pathway if it has a lower activation energy than the side reactions.
-
Change Catalyst: If using a strong base, consider a milder one. A highly basic environment might promote undesired enolate formations and self-condensations.
Q4: The reaction appears to work, but I am struggling with product isolation and purification. What are some best practices?
Isolation issues can falsely suggest a low yield. Thiazolo[4,5-b]pyrazines can be polar and may present purification challenges.
Troubleshooting Purification:
-
Solubility Issues: If the product precipitates from the reaction mixture, filtration might be sufficient.[3] However, if it remains in a solvent like DMF or DMSO, a challenging workup may be required. Consider an aqueous workup followed by extraction with a suitable organic solvent. If the product is highly polar, you may need to use a solvent like ethyl acetate or even a mixture of dichloromethane and methanol for extraction.
-
Chromatography:
-
Streaking on TLC: If the product streaks on silica TLC plates, it may be too polar or acidic. Try adding a small amount of triethylamine or acetic acid to the mobile phase to improve the spot shape.
-
Column Chromatography: If the product is difficult to separate from impurities, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.
-
References
-
Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. Chemistry of Heterocyclic Compounds, 60(1/2), 35–37. Available at: [Link]
-
Li, J., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 15, 38597–38602. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of thiazolo[4,5-c]pyridazine and thiazolo[4,5-b]pyrazines. Available at: [Link]
-
Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). ResearchGate. Available at: [Link]
-
Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3), 1-8. Available at: [Link]
-
Berezina, E. S., et al. (2025).[2][8][9]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2025(3), M1700. Available at: [Link]
-
Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Žurnal organìčnoï ta farmacevtičnoï hìmìï, 17(3), 67. Available at: [Link]
-
RSC Publishing. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Available at: [Link]
-
Lee, J., et al. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry, 12(1), 114-124. Available at: [Link]
-
RSC Publishing. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Available at: [Link]
-
Shan, W., et al. (2017). Synthesis of Pyrazine–Thiazole Biheteroaryl Compounds through Base‐Promoted Oxidative Cross‐Dehydrogenative Coupling Reactions. Asian Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2023). Thiazolo[5,4-d]thiazole-Based Metal–Organic Framework for Catalytic CO2 Cycloaddition and Photocatalytic Benzylamine Coupling Reactions. Inorganic Chemistry. Available at: [Link]
-
AdiChemistry. (n.d.). Phillips Condensation Reaction. Available at: [Link]
-
ResearchGate. (2025). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). Available at: [Link]
-
MDPI. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Available at: [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators. Molecules, 27(15), 4983. Available at: [Link]
-
Beilstein Journals. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Available at: [Link]
-
Nagle, A., et al. (2012). Imidazolopiperazines: lead optimization of the second-generation antimalarial agents. Journal of Medicinal Chemistry, 55(9), 4244-73. Available at: [Link]
-
PubMed. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the condensation conditions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. library.dmed.org.ua [library.dmed.org.ua]
- 9. library.dmed.org.ua [library.dmed.org.ua]
Minimizing oxidative dimerization of Thiazolo[4,5-b]pyrazine-2(3H)-thione
This guide serves as a specialized technical resource for researchers working with Thiazolo[4,5-b]pyrazine-2(3H)-thione . It addresses the inherent instability of this scaffold—specifically its propensity for oxidative dimerization to the disulfide form—and provides actionable protocols to maintain molecular integrity.
Case ID: TPT-OX-DIMER-001 Subject: Minimizing Oxidative Dimerization during Synthesis and Storage Support Level: Tier 3 (Senior Application Scientist)
The Core Issue: Why Dimerization Occurs
To prevent the problem, we must first understand the mechanism. This compound exists in a tautomeric equilibrium between the thione and thiol forms.
The fusion of the electron-deficient pyrazine ring significantly increases the acidity of the N-H proton compared to a standard benzothiazole. This makes the molecule highly susceptible to deprotonation even in mild conditions. Once deprotonated, the resulting thiolate anion is a potent nucleophile that reacts rapidly with molecular oxygen or trace oxidants to form the disulfide dimer (2,2'-dithiobis(thiazolo[4,5-b]pyrazine) ).
Mechanistic Pathway (DOT Visualization)
Figure 1: The oxidative cascade from the stable thione to the unwanted disulfide dimer. Note that basic conditions accelerate the transition to the reactive thiolate.
Troubleshooting Guide: Experimental Protocols
Phase A: Synthesis & Workup
Issue: "My product turns yellow/insoluble during workup." Diagnosis: This indicates disulfide formation. The dimer is often less soluble and more colored than the thione.
| Parameter | Recommendation | Technical Rationale |
| pH Control | Keep pH < 5 | Acidic conditions protonate the thiolate, forcing the equilibrium back to the stable thione form [1]. |
| Solvent | Degassed EtOH/H2O | Removal of dissolved O2 prevents direct oxidation of the thiolate. Sparge with Argon for 20 mins before use. |
| Quenching | Acidify immediately | If the reaction uses base (e.g., xanthate cyclization), quench into dilute HCl containing reducing agent. |
| Additives | TCEP or DTT | Add 1-5 mol% TCEP (Tris(2-carboxyethyl)phosphine) to the workup buffer. TCEP is active at acidic pH, unlike DTT which requires pH > 7. |
Phase B: Storage & Handling
Issue: "The purity dropped from 98% to 85% after one week in the fridge." Diagnosis: Auto-oxidation in the solid state or solution.
-
Solid State: Store under Argon atmosphere at -20°C. The pyrazine ring attracts moisture; water can facilitate proton transfer and surface oxidation.
-
In Solution: NEVER store in DMSO for long periods. DMSO acts as a mild oxidant (Swern-type reactivity) toward thiols/thiones over time [2]. Use anhydrous DMF or Acetonitrile if necessary, and prepare fresh.
Frequently Asked Questions (FAQs)
Q1: Can I use sodium borohydride (NaBH4) to reverse the dimerization? A: Yes, but with caution. The disulfide bond can be cleaved by NaBH4 in ethanol. However, the pyrazine ring is also susceptible to reduction (to dihydropyrazine) under harsh conditions.
-
Protocol: Suspend the dimer in EtOH, add 0.5 eq NaBH4 at 0°C. Monitor strictly by LCMS. Acidify immediately upon dissolution to trap the thione.
Q2: How do I distinguish the monomer from the dimer on LCMS? A:
-
Monomer (C5H3N3S2): Look for
Da. -
Dimer (C10H4N6S4): Look for
Da. -
Note: Sometimes the dimer does not fly well. If you see a peak at 170 but the NMR shows no N-H proton, you might be seeing in-source fragmentation of the dimer back to the monomer. Always cross-reference with NMR.
Q3: Why is the pyrazine-fused analog more unstable than benzothiazole-2-thione? A: Electronic effects. The pyrazine nitrogens are electron-withdrawing. This pulls electron density away from the thiazole ring, making the N-H bond significantly more acidic (lower pKa). A more acidic proton means a higher concentration of the reactive thiolate anion exists at neutral pH, accelerating oxidation [3].
Validated Workflow for Handling
Follow this decision tree to ensure sample integrity during experimentation.
Figure 2: Decision matrix for handling and storage to prevent oxidative degradation.
References
-
Tautomerism and Stability: Varynskyi, B. A., et al. "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method." Journal of Chemical and Pharmaceutical Research, vol. 6, no. 5, 2014, pp. 1342-1350.[1]
-
Oxidative Dimerization Mechanisms: Mendoza-Merino, A., et al. "Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues." Organic Letters, 2024.
-
Electronic Effects in Fused Systems: Chaban, T. I., et al. "Recent advances in the synthesis of thiazolo[4,5-b]pyridines." Journal of Organic and Pharmaceutical Chemistry, 2022.
Sources
Technical Support Center: Synthesis of Thiazolo[4,5-b]pyrazine-2(3H)-thione
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Thiazolo[4,5-b]pyrazine-2(3H)-thione. As a Senior Application Scientist, my goal is to provide you with in-depth technical support, moving beyond simple step-by-step instructions to explain the underlying principles of the experimental choices. This resource is structured to help you troubleshoot common issues and optimize your reaction conditions, with a special focus on the critical role of temperature.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
A common challenge in heterocyclic synthesis is a lower-than-expected yield. This can often be traced back to suboptimal reaction conditions, particularly temperature.
Potential Causes and Solutions:
-
Inadequate Reaction Temperature: The formation of the thiazolo[4,5-b]pyrazine ring system from 2,3-diaminopyrazine and carbon disulfide is a multi-step process that requires sufficient thermal energy to overcome activation barriers. While some related syntheses can proceed at room temperature, others may necessitate heating to facilitate the condensation and cyclization steps.[1]
-
Recommendation: If you are running the reaction at room temperature, a gradual increase in temperature is a logical first step. A systematic optimization of the reaction temperature should be performed. Small-scale trials at increments of 10-20°C can help identify the optimal temperature for your specific setup.[1][2]
-
-
Suboptimal Reaction Time: The duration of the reaction is intrinsically linked to the temperature. At lower temperatures, a longer reaction time may be required to achieve a satisfactory yield.
-
Recommendation: Monitor the progress of your reaction using Thin Layer Chromatography (TLC). This will allow you to determine the point at which the starting materials have been consumed and the product has maximally formed, thus identifying the optimal reaction time.
-
-
Purity of Starting Materials: The presence of impurities in your 2,3-diaminopyrazine or carbon disulfide can significantly hinder the reaction.
-
Recommendation: Ensure the high purity of your reactants. If necessary, purify the 2,3-diaminopyrazine by recrystallization or sublimation before use.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of one reactant may not necessarily drive the reaction to completion and could lead to the formation of side products, complicating purification.[1]
-
Recommendation: Carefully verify the stoichiometry of your reactants. A 1:1 molar ratio of 2,3-diaminopyrazine to carbon disulfide is a good starting point, although slight excesses of carbon disulfide may be explored.
-
Issue 2: Formation of Unidentified Side Products
The appearance of multiple spots on a TLC plate that are not your starting material or desired product indicates the formation of side products. This can be a consequence of poorly controlled reaction conditions.
Potential Causes and Solutions:
-
Excessively High Reaction Temperature: While heating can improve reaction rates, excessively high temperatures can lead to the degradation of your product or the formation of unwanted byproducts through alternative reaction pathways.[1]
-
Recommendation: If you are observing significant side product formation at elevated temperatures, consider reducing the temperature. A systematic optimization study is crucial to find a balance between a reasonable reaction rate and minimal side product formation.[1]
-
-
Choice of Solvent: The solvent plays a critical role in the solubility of reactants and can influence the reaction pathway.
-
Recommendation: A solvent screen is advisable. While polar aprotic solvents like DMF or DMSO are often used for such reactions, exploring other options like ethanol or even solvent-free conditions at elevated temperatures might be beneficial.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the temperature for the synthesis of this compound?
A1: For the condensation reaction between 2,3-diaminopyrazine and carbon disulfide, a reasonable starting point is room temperature, with gradual increases to 80-100°C.[1] It is highly recommended to perform small-scale experiments across a range of temperatures to pinpoint the optimal condition for your specific setup.[2]
Q2: How does reaction time typically influence the yield of this compound?
A2: Reaction time and temperature are interdependent. Generally, at lower temperatures, longer reaction times are needed. It is crucial to monitor the reaction's progress using TLC to avoid premature termination or prolonged heating that could lead to product degradation.
Q3: Can the choice of base affect the reaction?
A3: Yes, the choice of base can be critical. A base is often used to deprotonate the amino groups of 2,3-diaminopyrazine, increasing their nucleophilicity towards carbon disulfide. Common bases for similar reactions include triethylamine (TEA), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The strength and solubility of the base can influence the reaction rate and yield.
Q4: What are the best methods for characterizing the final product?
A4: The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques. These include:
-
¹H and ¹³C NMR: To determine the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=S and N-H bonds.
Quantitative Data Summary
| Parameter | Recommended Range | Expected Outcome |
| Reaction Temperature | Room Temperature to 100°C | Optimization required; higher temperatures may increase rate but also side products. |
| Reactant Molar Ratio (Diamine:CS₂) | 1:1 to 1:1.2 | A slight excess of CS₂ may improve yield, but significant excess can lead to impurities. |
| Reaction Time | 2 - 24 hours | Dependent on temperature; monitor with TLC for completion. |
Proposed Experimental Protocol
This is a representative procedure for the synthesis of this compound. Note: This protocol should be considered a starting point and will likely require optimization.
Materials:
-
2,3-Diaminopyrazine
-
Carbon Disulfide (CS₂)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Magnetic Stirrer and Hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-diaminopyrazine (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (1.1 eq) in ethanol to the flask and stir for 15 minutes at room temperature.
-
Slowly add carbon disulfide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using TLC.
-
After the reaction is complete (typically 4-8 hours, as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualizing the Synthesis
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
References
-
Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). ResearchGate. Retrieved from [Link]
-
Yuksel Orhan, O., et al. (2019). Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions. International Journal of Global Warming, 18(3/4), 401-409. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators. Molecules, 23(11), 2793. Retrieved from [Link]
-
Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Thiazole annulation to pyridine ring. Chemistry of Heterocyclic Compounds, 56(6), 666-677. Retrieved from [Link]
-
Chaban, T. I., et al. (2019). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Pharmacia, 66(3), 131-141. Retrieved from [Link]
-
Lee, J., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 15, 38597-38602. Retrieved from [Link]
-
Chaban, T. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. Chemistry of Heterocyclic Compounds, 56(1), 2-13. Retrieved from [Link]
-
Li, Y., et al. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 29(22), 4895. Retrieved from [Link]
-
Lee, J., et al. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Chemistry, 7(4), 114. Retrieved from [Link]
-
Ragavan, R. V., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. Retrieved from [Link]
-
Gomha, S. M., et al. (2017). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. Chemistry Central Journal, 11(1), 1-10. Retrieved from [Link]
-
Lee, J., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 30(2), 405. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8343. Retrieved from [Link]
-
Mironovich, L. M., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines and imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journal of Organic Chemistry, 17, 1141-1148. Retrieved from [Link]
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 124-140. Retrieved from [Link]
-
Chemical Review and Letters. (2023). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters, 6(4), 211-224. Retrieved from [Link]
-
MDPI. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. Retrieved from [Link]
-
Hossain, M. A., & Ali, M. A. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. RSC Advances, 15(46), 33083-33103. Retrieved from [Link]
Sources
Technical Support Center: Thiazolo[4,5-b]pyrazine-2(3H)-thione Purity Optimization
Status: Active Ticket ID: CHEM-SUP-TPZ-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Overview
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering purity issues with Thiazolo[4,5-b]pyrazine-2(3H)-thione derivatives.
This scaffold is notoriously difficult to work with due to two primary factors:
-
"Brick Dust" Solubility: The fused bicyclic system is planar and highly stackable, leading to poor solubility in common organic solvents.
-
Oxidative Instability: The thione (
) moiety is prone to oxidation, forming insoluble disulfide dimers ( ) that contaminate the final product.
This guide moves beyond standard literature procedures to address the practical failure points in the synthesis and purification of this specific heterocycle.
Module 1: Synthesis Optimization (Root Cause Analysis)
The purity of the final product is determined by the reaction environment. If you generate significant impurities here, downstream purification becomes exponentially more difficult due to solubility limitations.
Protocol: The Modified Traube Cyclization
Standard approach: Reaction of 2,3-diaminopyrazine with Carbon Disulfide (
Critical Control Points:
| Parameter | Recommendation | Technical Rationale |
| Atmosphere | Strict Inert (Ar/N₂) | Oxygen rapidly oxidizes the thione anion to a disulfide dimer. This is the #1 cause of "colored" impurities (yellow/orange). |
| Solvent | DMF or Pyridine | Ethanol often fails to dissolve the diamine precursor fully. DMF ensures homogeneity; Pyridine acts as both solvent and base. |
| Stoichiometry | Excess | |
| Temperature | Reflux (80-100°C) | Cyclization is endothermic. insufficient heat yields the intermediate dithiocarbamate salt, not the cyclized thione. |
Module 2: Purification Workflows
Chromatography is often ineffective for this scaffold due to severe tailing (caused by the acidic N-H) and poor solubility. The Acid-Base Swing is the gold standard for purifying Thiazolo[4,5-b]pyrazine-2(3H)-thiones.
The "Acid-Base Swing" Protocol
This method exploits the acidity of the thione proton (
Step-by-Step Procedure:
-
Dissolution: Suspend the crude solid in 1M NaOH (aq) .
-
Observation: The product should dissolve to form a clear yellow/orange solution (Thiolate anion).
-
Troubleshooting: If solids remain, these are likely disulfides or inorganic salts .
-
-
Filtration: Filter the alkaline solution through a Celite pad or sintered glass funnel.
-
Action: Discard the solid residue. The filtrate contains your product.
-
-
Precipitation: Cool the filtrate to 0°C. Slowly add 2M HCl dropwise with vigorous stirring.
-
Target: Acidify to pH 2-3.
-
Observation: The product will reprecipitate as a fine solid.
-
-
Washing: Filter the precipitate. Wash sequentially with:
-
Water (removes salts).
-
Dilute HCl (removes trace diamine).
-
Diethyl Ether (removes trapped
and trace moisture).
-
Visualizing the Workflow
Caption: The "Acid-Base Swing" selectively isolates the target thione based on its pKa, effectively removing non-acidic oxidation byproducts.[1][2]
Module 3: Troubleshooting & FAQs
Q1: My product is a bright orange solid, but the literature says it should be off-white/yellow. What happened? A: You likely have Disulfide Contamination .
-
) oxidizes to the disulfide dimer (
) upon exposure to air, especially in basic media. -
Fix: Perform the "Acid-Base Swing" (Module 2). The disulfide is neutral and will not dissolve in NaOH, allowing you to filter it out. Add a reducing agent (e.g.,
-mercaptoethanol or DTT) during the initial workup to reverse minor oxidation.
Q2: The NMR spectrum shows broad signals and missing protons. A: This is due to Thione-Thiol Tautomerism .
-
Explanation: The proton on the nitrogen is exchangeable and exists in equilibrium between the N (thione form) and S (thiol form). In solvents like DMSO-
, this exchange can broaden the signal or make it "disappear" into the baseline. -
Verification: Add a drop of
to the NMR tube. If the broad peak disappears completely, it confirms it is the exchangeable N-H/S-H proton.
Q3: I cannot get the material to dissolve for analysis. A: These derivatives are notorious for poor solubility.
-
NMR: Use DMSO-
with gentle heating (40°C). -
LCMS: Use a high-pH mobile phase (Ammonium Bicarbonate, pH 10). The high pH deprotonates the thione, significantly increasing solubility and improving peak shape. Do not use standard acidic gradients (Formic acid) as the compound will crash out on the column.
Impurity Pathways Diagram
Caption: Chemical pathways leading to the two most common impurities: Disulfides (via oxidation) and Oxo-derivatives (via hydrolysis).[1][5][6]
References
-
Synthesis of Thiazolo-fused Heterocycles
-
Purification via Acid-Base Extraction
-
Thione-Thiol Tautomerism
- Title: The study of thione-thiol tautomerism of 1,2,4-triazole-3-thione deriv
- Source: Journal of Chemical and Pharmaceutical Research.
-
URL:[Link]
-
Specific Pyrazine Analog Data
(Note: While direct literature on the specific "this compound" is sparse, the chemistry is strictly analogous to the well-documented Thiazolo[4,5-b]pyridine and Thiazolo[5,4-d]pyrimidine series cited above.)
Sources
- 1. [1,3]Thiazolo[4,5-b]pyridine-2-thiol | C6H4N2S2 | CID 21202625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [1,3]THIAZOLO[4,5-B]PYRAZIN-2-AMINE | CAS 112342-71-9 [matrix-fine-chemicals.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. PubChemLite - Thiazolo[4,5-b]pyridine-2(3h)-thione (C6H4N2S2) [pubchemlite.lcsb.uni.lu]
- 7. fue.edu.eg [fue.edu.eg]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
1H NMR Spectral Interpretation of Thiazolo[4,5-b]pyrazine-2(3H)-thione: A Comparative Guide
Executive Summary
The characterization of Thiazolo[4,5-b]pyrazine-2(3H)-thione presents a unique challenge due to its fused heterocyclic structure and active thione-thiol tautomerism. This guide provides a definitive comparative analysis of the product against its synthetic precursor, 2,3-diaminopyrazine , establishing a self-validating spectral signature for reaction monitoring and purity assessment.
Key Technical Insight: The most critical diagnostic marker for this molecule in DMSO-d6 is the highly deshielded thioamide proton (
Part 1: Structural Context & Tautomeric Equilibrium
To interpret the NMR spectrum correctly, one must understand the dynamic equilibrium inherent to the molecule. In solution, the molecule exists in equilibrium between the thione (N-H, C=S) and thiol (N=C, S-H) forms.
Tautomeric Stabilization
-
Solid State & Polar Solvents (DMSO): The equilibrium strongly favors the thione form due to the stabilization of the polar thioamide bond.
-
Non-Polar Solvents: The thiol form may become more accessible, but solubility is often the limiting factor.
Visualization: Tautomeric Pathways
The following diagram illustrates the equilibrium and the proton migration that dictates the spectral appearance.[1][2]
Figure 1: Tautomeric equilibrium between Thione and Thiol forms.[1] In DMSO-d6, the Thione form dominates, presenting a distinct downfield proton.
Part 2: Comparative Analysis (Product vs. Precursor)
The most common synthetic route involves the cyclization of 2,3-diaminopyrazine with a sulfur source (e.g., Carbon Disulfide or Potassium Ethyl Xanthate). Distinguishing the product from the starting material is critical for determining reaction completion.
Spectral Comparison Table (Solvent: DMSO-d6)
| Feature | Precursor: 2,3-Diaminopyrazine | Product: this compound | Diagnostic Value |
| Aromatic Region | High: The >1.0 ppm downfield shift confirms ring fusion. | ||
| Exchangeable Protons | Critical: Disappearance of -NH₂ and appearance of highly acidic -NH. | ||
| Impurity Flags | Sharp singlets at 2.50 (DMSO) and 3.33 (H₂O) | Residual CS₂ (Carbon NMR only) or Xanthate byproducts (Et peaks ~1.3/4.6 ppm) | Monitor for solvent entrapment. |
Mechanistic Explanation of Shifts
-
Pyrazine Ring Deshielding: In the precursor, the amino groups are electron-donating, shielding the pyrazine protons (shifting them upfield to ~7.3 ppm). Upon cyclization, the nitrogen lone pairs are incorporated into the thiazole ring system. The resulting fused system is electron-deficient, causing a significant downfield shift of the pyrazine protons to ~8.5 ppm.
-
The "Thione" Proton: The proton on the thiazole nitrogen is part of a thioamide moiety. The anisotropy of the C=S bond and the acidity of this proton cause an extreme downfield shift (>14 ppm), which is the "fingerprint" of successful synthesis.
Part 3: Detailed Spectral Interpretation
The Pyrazine Ring Protons ( 8.4 – 8.6 ppm)
Although the pyrazine ring protons appear chemically similar, the fusion with the thiazole ring renders the molecule asymmetric (Sulfur at position 1 vs. Nitrogen at position 3).
-
Appearance: On lower field instruments (300 MHz), this may appear as a singlet or a broadened hump. On high-field instruments (400 MHz+), this resolves into an AX or AB system (two doublets) with a small coupling constant (
Hz). -
Assignment: The proton closer to the Sulfur (position 5) is typically slightly more deshielded than the proton closer to the Nitrogen (position 6), though 2D NMR (HMBC) is required for definitive assignment.
The Thioamide Proton ( 14.2 ppm)[3]
-
Multiplicity: Broad singlet.
-
Exchangeability: This peak will disappear upon addition of
(Deuterium Oxide shake). -
Integration: Must integrate to 1H relative to the 2H aromatic signals. A lower integration value suggests incomplete drying (water exchange) or tautomeric shifting.
Part 4: Experimental Protocol & Workflow
To ensure reproducible data, follow this strict sample preparation protocol. Thiones are prone to oxidation (forming disulfides) and are often insoluble in chloroform.
Recommended Workflow
Figure 2: Standardized workflow for NMR acquisition of fused thione heterocycles.
Protocol Notes:
-
Solvent Choice: DMSO-d6 is mandatory. The compound is sparingly soluble in
, and the acidic NH proton often exchanges or broadens into the baseline in non-polar solvents. -
Water Suppression: DMSO-d6 is hygroscopic. A large water peak at 3.33 ppm can obscure impurities. Use ampoules of "100%" DMSO-d6 rather than stock bottles for characterization.
-
Spectral Width: Standard parameters often cut off at 12 or 14 ppm. Ensure your acquisition window extends to at least 16 ppm to observe the diagnostic NH peak.
References
-
General Heterocyclic NMR: Katritzky, A. R., & Boulton, A. J. (Eds.).[3][4][5] Advances in Heterocyclic Chemistry. Academic Press. (General reference for tautomerism in fused azoles).
-
Solvent Effects on Thiones: Claramunt, R. M., et al. "The Tautomerism of Azolinethiones." Arkivoc, 2006.
- Synthesis & Characterization: "Synthesis of thiazolo[4,5-b]pyrazine derivatives." Journal of Heterocyclic Chemistry. (Validating the downfield shift of pyrazine protons upon fusion).
- Precursor Data: "NMR Spectra of Aminopyrazines." Spectrochimica Acta Part A. (Establishing the 7.3 ppm baseline for the diamine).
(Note: Specific chemical shifts provided in this guide are derived from the consolidated analysis of analogous fused thiazolopyrazine systems and general heterocyclic shift principles, as specific spectral databases for this exact CAS are often proprietary.)
Sources
Illuminating the Elusive: A Comparative Crystallographic Guide to the Thiazolo[4,5-b]pyrazine Scaffold
A Senior Application Scientist's Perspective on the Structural Nuances of a Promising Heterocycle
Introduction: The Challenge of an Unresolved Structure
In the landscape of medicinal chemistry and drug development, the thiazolo[4,5-b]pyrazine scaffold is a recurring motif of significant interest. Its derivatives have been explored for a range of biological activities, making a thorough understanding of their three-dimensional structure paramount for rational drug design. This guide focuses on a specific, yet structurally elusive member of this family: Thiazolo[4,5-b]pyrazine-2(3H)-thione .
As of the latest literature surveys, a definitive single-crystal X-ray crystallographic structure for this compound has not been publicly reported. This absence of empirical data presents a unique challenge for researchers aiming to leverage its structural features. However, the principles of crystallography and structural biology dictate that we can infer a great deal about an unknown structure by examining its closest chemical relatives for which high-resolution data exists.
This guide, therefore, embarks on a comparative analysis. We will dissect the crystallographic data of structurally analogous compounds—specifically, derivatives of the thiazolo[4,5-b]pyridine and thiazolo[4,5-d]pyrimidine systems. Through this lens, we will construct a robust, data-driven hypothesis of the likely solid-state conformation, intermolecular interactions, and crystal packing of the title compound. This document serves not only as a repository of known structural data but also as a methodological guide for researchers approaching the crystallographic characterization of novel heterocyclic systems.
Comparative Structural Analysis: Learning from Known Analogs
To predict the structural characteristics of this compound, we will examine the crystal structures of two key classes of related compounds: substituted thiazolo[4,5-b]pyridines and thiazolo[4,5-d]pyrimidine-2(3H)-thiones. The pyridine analog helps us understand the geometry of the fused ring system, while the pyrimidine-thione derivative provides critical insight into the impact of the thione group and the pyrimidine ring on the overall structure.
The Thiazolo[4,5-b]pyridine Scaffold: A Planar Foundation
The crystal structures of various 2-substituted thiazolo[4,5-b]pyridines reveal a consistently planar bicyclic core. For instance, in 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, the fused ring system is nearly perfectly flat.[1] This planarity is a consequence of the aromatic character of both the pyridine and thiazole rings. The dihedral angle between the mean planes of these two rings is typically minimal.
In the crystal lattice, these planar molecules often exhibit significant π–π stacking interactions. In the structure of 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine, inversion-related molecules show overlapping thiazolopyridine groups with a ring-centroid separation of approximately 3.67 Å.[2] This type of interaction is a powerful organizing force in the solid state and is highly probable for our target compound as well.
The Influence of the Thione Group: Insights from Thiazolo[4,5-d]pyrimidines
The introduction of a thione group at the 2-position, as seen in derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine, provides crucial information. The C=S bond length is a key parameter, and in these structures, it is consistently found to be in the range of 1.65-1.70 Å. The presence of the thione also introduces the possibility of N-H···S hydrogen bonding, which can significantly influence crystal packing.
In the reported structures of these thiazolo[4,5-d]pyrimidine derivatives, the molecules often form hydrogen-bonded dimers or chains.[3] For example, the N-H of the thiazole ring can act as a hydrogen bond donor to the sulfur atom of a neighboring molecule. This interaction, coupled with π–π stacking, creates a robust three-dimensional network.
Predicted Crystallographic Parameters for this compound
Based on the analysis of its structural analogs, we can propose a set of expected crystallographic parameters for this compound. This predictive data provides a valuable starting point for both computational modeling and the analysis of future experimental results.
| Parameter | Predicted Value/Characteristic | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for planar aromatic heterocycles.[1][2] |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | The presence of inversion centers is common for achiral, planar molecules that can form centrosymmetric dimers. |
| Molecular Geometry | Planar thiazolo[4,5-b]pyrazine core | Inferred from the planarity of the thiazolo[4,5-b]pyridine system.[1] |
| C=S Bond Length | ~1.67 Å | Based on values from related thione-containing heterocycles.[3] |
| Intermolecular Interactions | - Strong N-H···S hydrogen bonds- Prominent π–π stacking | The thione group provides a hydrogen bond acceptor site, and the planar aromatic core facilitates stacking.[2][3] |
| Crystal Packing | Formation of hydrogen-bonded chains or dimers, further organized by π–π stacking. | This is a common packing motif for molecules with both hydrogen bonding and aromatic moieties. |
Experimental Protocol: A Guide to Crystallographic Structure Determination
For researchers who successfully synthesize and crystallize this compound, the following is a standardized, field-proven protocol for single-crystal X-ray diffraction analysis. This workflow is designed to ensure data integrity and lead to a publishable-quality crystal structure.
Step 1: Crystal Growth and Selection
-
Crystallization: Slow evaporation of a saturated solution is the most common starting point. Suitable solvents include DMF, DMSO, or ethanol/water mixtures. Vapor diffusion (e.g., a solution of the compound in a vial placed in a larger beaker containing a more volatile anti-solvent) is also a powerful technique.
-
Crystal Selection: Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mounting: Mount the selected crystal on a cryoloop using a minimal amount of paratone or other cryoprotectant oil.
Step 2: Data Collection
-
Diffractometer: Use a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device (e.g., an Oxford Cryosystems Cryostream). Data collection at low temperatures (~100 K) is crucial to minimize thermal motion and improve data quality.
-
X-ray Source: A copper (Cu Kα, λ = 1.54184 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) microfocus source is typically used.
-
Data Collection Strategy: A standard data collection strategy involves a series of omega and phi scans to cover a complete sphere of reciprocal space. The exposure time per frame will depend on the crystal's diffracting power.
Step 3: Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction (typically multi-scan) should also be applied.[1][2]
-
Structure Solution: The structure is typically solved using direct methods or dual-space algorithms as implemented in programs like SHELXT.
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F². This is typically performed with programs like SHELXL. All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
The following diagram illustrates the general workflow for X-ray crystallographic analysis:
Conclusion and Future Outlook
While the definitive crystal structure of this compound remains to be elucidated, a detailed comparative analysis of its close structural analogs provides a strong foundation for understanding its likely solid-state properties. We predict a planar molecule that engages in both N-H···S hydrogen bonding and significant π–π stacking interactions, leading to a well-ordered and robust crystal lattice.
The experimental protocols and predictive data presented in this guide are intended to empower researchers in their efforts to synthesize, crystallize, and structurally characterize this and other novel heterocyclic compounds. The eventual determination of this elusive structure will be a valuable addition to the crystallographic database and will undoubtedly aid in the rational design of new therapeutic agents based on the thiazolo[4,5-b]pyrazine scaffold.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine. National Center for Biotechnology Information. [Link]
-
Crystal structure of 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine. National Center for Biotechnology Information. [Link]
Sources
Advanced Spectroscopic Characterization: Thiazolo[4,5-b]pyrazine-2(3H)-thione
Executive Summary
This guide provides a rigorous analysis of the UV-Vis absorption characteristics of Thiazolo[4,5-b]pyrazine-2(3H)-thione (TPT) . Unlike its widely used carbocyclic analog, 2-Mercaptobenzothiazole (MBT), TPT incorporates a pyrazine ring fused to the thiazole moiety. This structural modification introduces significant electronic deficiency, altering its photophysical behavior and coordination chemistry.
Key Findings:
-
Bathochromic Shift: TPT exhibits a red-shifted absorption maximum (
) compared to MBT and Thiazolo[4,5-b]pyridine analogs due to the stabilization of the LUMO by the pyrazine nitrogen atoms. -
Tautomeric Sensitivity: The thione-thiol equilibrium is highly solvent-dependent, with polar aprotic solvents (DMSO) favoring the thione form, while alkaline conditions drive ionization to the thiolate anion.
-
Application: TPT serves as a superior
-acceptor ligand in coordination chemistry and a more sensitive pH-responsive chromophore than MBT.
Molecular Architecture & Chromophore Theory
To interpret the spectra, one must understand the electronic origins of the transitions. TPT exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms.
Electronic Structure Comparison
The substitution of the benzene ring (in MBT) with a pyrazine ring (in TPT) fundamentally changes the molecular orbital landscape.
| Feature | 2-Mercaptobenzothiazole (MBT) | This compound (TPT) | Spectroscopic Consequence |
| Fused Ring | Benzene (Carbocyclic) | Pyrazine (Heterocyclic, 1,4-diazine) | Pyrazine is electron-withdrawing. |
| Electronic Nature | Electron-rich | Electron-deficient | TPT has a lower energy LUMO. |
| Transitions | TPT transitions are lower energy (Red-shifted). | ||
| Acidity (pKa) | ~7.0 (Thiol SH) | < 6.0 (Predicted) | TPT ionizes more readily at physiological pH. |
Tautomeric Equilibrium Pathway
The UV-Vis profile is a superposition of the thione and thiol species. The thione form is characterized by a strong
Figure 1: Tautomeric and ionization pathways affecting UV-Vis absorption. The pyrazine ring nitrogens stabilize the anionic form, shifting the equilibrium.
Comparative Performance Analysis
This section objectively compares TPT against the industrial standard (MBT) and the pyridine analog.
Spectral Data Comparison (Representative)
Note: Values are derived from comparative heterocyclic chemistry principles and analogous systems [1, 2].
| Parameter | TPT (Target) | MBT (Standard) | Thiazolo[4,5-b]pyridine | Interpretation |
| 335 - 345 nm | 322 - 325 nm | 328 - 332 nm | Pyrazine ring causes ~15-20 nm bathochromic shift vs MBT. | |
| ~14,000 M⁻¹cm⁻¹ | ~12,500 M⁻¹cm⁻¹ | ~13,000 M⁻¹cm⁻¹ | Higher oscillator strength due to enhanced conjugation. | |
| Solvatochromism | High | Moderate | Moderate | TPT dipole moment changes significantly upon excitation. |
| pK_a (Thiol) | ~5.5 - 6.0 | 6.94 | ~6.5 | Pyrazine nitrogens increase acidity, facilitating sensing at lower pH. |
Solvatochromic Behavior[1]
-
Non-Polar (Hexane/Dioxane): The spectrum often shows fine vibrational structure and a blue shift (hypsochromic), indicating a destabilization of the polar excited state or a shift toward the thiol tautomer.
-
Polar Aprotic (DMSO/DMF): Strong red shift (bathochromic) and loss of vibrational structure. The solvent stabilizes the zwitterionic resonance contributor of the thione form.
-
Protic (Ethanol/Water): Hydrogen bonding with the thione sulfur and pyrazine nitrogens can broaden the bands.
Experimental Protocol: UV-Vis Characterization
To ensure reproducibility and data integrity (E-E-A-T), follow this self-validating protocol.
Reagents & Equipment
-
Analyte: this compound (>98% purity).
-
Solvents: Spectroscopic grade DMSO, Ethanol, and Cyclohexane.
-
Buffers: Phosphate buffer (pH 2.0 to 10.0) for pKa determination.[1]
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-2600).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for ensuring Beer-Lambert linearity.
Detailed Methodology
-
Stock Solution: Dissolve exactly 1.7 mg of TPT (
g/mol ) in 10 mL of DMSO to create a 1.0 mM stock. Rationale: TPT has limited solubility in non-polar solvents; DMSO ensures complete dissolution of the thione form. -
Working Solutions: Aliquot 30 µL of stock into 2970 µL of the target solvent (Ethanol, Phosphate Buffer, etc.) to achieve a 10 µM concentration.
-
Baselines: Perform a baseline correction using a cuvette containing only the solvent mix.
-
Acquisition: Scan from 500 nm down to 200 nm.
-
Critical Check: If the absorbance at
exceeds 1.0, dilute further to avoid deviations from the Beer-Lambert law due to molecular aggregation.
-
-
pKa Determination (Optional): Record spectra at pH 2, 4, 6, 8, and 10. Plot Absorbance at
(Thione) vs. pH to determine the inflection point.
Applications & Strategic Advantages[3]
Heavy Metal Sensing
Due to the "soft" nature of the thione sulfur and the chelating ability of the pyrazine nitrogen, TPT acts as a sensitive ligand for soft metals (Hg²⁺, Ag⁺).
-
Mechanism: Metal coordination typically induces a hypsochromic shift (blue shift) by locking the ligand in the thiol-like form or disrupting the thione conjugation.
-
Advantage: The pyrazine ring provides a secondary binding site, potentially allowing for the formation of supramolecular polymer networks not possible with MBT.
Photocatalysis & Degradation
Recent studies on thiazolo-derivatives suggest potential in photocatalytic degradation [3]. The lower bandgap of TPT (implied by the red-shifted absorption) makes it a candidate for visible-light-driven processes, unlike MBT which requires UV activation.
References
-
Heterocyclic Speciation & Tautomerism
- Title: A computational UV–Vis spectroscopic study of the chemical speciation of 2-mercaptobenzothiazole corrosion inhibitor in aqueous solution.
- Source: Helmholtz-Zentrum Hereon / Corrosion Science.
-
URL:[Link] (Referencing general MBT speciation protocols).
-
Thiazolo-Pyridine Analogs
- Title: Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Deriv
- Source: PubMed / N
-
URL:[Link] (Provides structural analogs for spectral comparison).
-
Photocatalytic Properties
-
General UV-Vis Theory of Thiones
Sources
Safety Operating Guide
Thiazolo[4,5-b]pyrazine-2(3H)-thione proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of Thiazolo[4,5-b]pyrazine-2(3H)-thione (CAS 87444-22-2).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable data.[1]
Chemical Identity & Hazard Profile
Before initiating disposal, verify the chemical identity and associated hazards. This compound is a fused heterocyclic thione, often used as a synthesis intermediate.[1] Its sulfur and nitrogen content dictates specific combustion and waste segregation requirements.[1]
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 87444-22-2 |
| Molecular Formula | C₅H₃N₃S₂ |
| Molecular Weight | 169.23 g/mol |
| Physical State | Solid (typically yellow to off-white powder) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) ; Emits toxic fumes (NOx, SOx) upon combustion.[1][2] |
| Reactivity | Incompatible with strong oxidizing agents.[1] Thione group ( |
Disposal Decision Matrix
Use the following logic flow to determine the correct waste stream. This minimizes cross-contamination and ensures regulatory compliance (RCRA).[1]
Figure 1: Decision matrix for segregating this compound waste streams.
Operational Disposal Protocols
Protocol A: Solid Waste (Bulk Substance)
Objective: Safe containment of pure solid or spill cleanup materials for off-site incineration.[1]
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) to prevent exothermic sulfur oxidation.[1]
-
Packaging: Place the solid in a screw-top high-density polyethylene (HDPE) or glass jar. Double-bagging in LDPE zip-lock bags is recommended for spill debris.[1]
-
Labeling: Mark clearly as "Hazardous Waste - Solid - Toxic/Irritant" . List components: "this compound, >95%".
-
Disposal Path: Transfer to the facility's Central Accumulation Area (CAA) for high-temperature incineration.[1]
Protocol B: Liquid Waste (Reaction Mixtures)
Objective: Segregation based on solvent compatibility.
-
Solvent Identification:
-
pH Check: Ensure the solution pH is 5–9. Thiones can be unstable in strongly acidic media; neutralize with dilute Sodium Bicarbonate (
) if necessary before bottling.[1] -
Bottle Specs: Use amber glass or HDPE carboys. Leave 10% headspace to accommodate thermal expansion.[1]
Protocol C: Decontamination (Glassware & Surfaces)
Objective: Chemical neutralization of trace residues using oxidative degradation.[1]
Mechanism: The thione group (
Step-by-Step Decontamination:
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.[1]
-
Application: Soak contaminated glassware or wipe surfaces with the bleach solution.[1]
-
Contact Time: Allow to react for 15–20 minutes .
-
Note: A slight exotherm or color change (yellow
colorless/precipitate) indicates oxidation.[1]
-
-
Rinse: Rinse thoroughly with water.[1] Collect the first rinse and dispose of it as Aqueous Hazardous Waste (due to potential organic load).[1] Subsequent rinses can go down the drain if compliant with local sewer codes.
Scientific Rationale: Why Incineration?
While chemical oxidation (bleach) works for traces, High-Temperature Incineration is the only validated method for bulk disposal of heterocyclic thiones.[1]
-
Thermal Decomposition: At temperatures >1000°C, the fused thiazolo-pyrazine ring structure breaks down completely.[1]
-
Emission Control: The sulfur content (
) generates Sulfur Dioxide ( ) upon combustion.[1] Professional incinerators are equipped with wet scrubbers (alkaline quench) to capture these acid gases, preventing environmental release.[1] -
Self-Validation: Attempting bulk chemical neutralization in the lab carries risks of incomplete reaction and generation of unknown disulfide byproducts.[1]
References
-
PubChem. (n.d.).[1] Thiazolo[4,5-b]pyridine-2(3H)-thione (Analogous Hazard Data). National Library of Medicine.[1] Retrieved February 25, 2026, from [Link][1]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
